Structural Characterization and Analytical Profiling of Urea, N-(3-ethoxyphenyl)-N-ethyl-
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In the landscape of modern organic synthesis and drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In the landscape of modern organic synthesis and drug discovery, unsymmetrical mono- and diarylurea derivatives serve as foundational carbonyl building blocks. They are heavily utilized in the development of agrochemicals (such as the herbicides diuron and linuron) and pharmaceutical agents (including kinase inhibitors and CNS modulators) .
As a Senior Application Scientist, I approach the characterization of Urea, N-(3-ethoxyphenyl)-N-ethyl- (CAS: 642462-74-6) through a dual lens: synthetic viability and analytical rigor. This compound, featuring a urea core where one nitrogen is fully substituted (with an ethyl and a 3-ethoxyphenyl group) and the other remains a primary amine, presents unique steric and electronic properties. This whitepaper details its chemical identity, a self-validating synthesis protocol, and the exact analytical workflows required to verify its molecular weight and purity.
Chemical Identity & Structural Parameters
Understanding the exact structural parameters of a compound is the first step in any robust analytical workflow. The presence of the ethoxy group at the meta position of the phenyl ring alters the molecule's lipophilicity and electron density, which directly impacts its chromatographic retention time and ionization efficiency during mass spectrometry.
Table 1: Chemical Identity and Identifiers
Parameter
Value
IUPAC Name
1-(3-ethoxyphenyl)-1-ethylurea
CAS Registry Number
642462-74-6
Molecular Formula
C11H16N2O2
Molecular Weight
208.257 g/mol
SMILES String
CCN(C1=CC(=CC=C1)OCC)C(=O)N
InChIKey
YZGHKIVQDWBQBJ-UHFFFAOYSA-N
Structural Class
Unsymmetrical Aliphatic-Aromatic Urea
Data corroborated by global chemical compliance and substance databases .
Synthesis Methodology & Mechanistic Causality
Historically, the industrial production of urea derivatives relied on hazardous phosgene gas. Modern green chemistry principles dictate the use of isocyanate surrogates or direct nucleophilic addition to avoid toxic byproducts . For this specific compound, the most direct and high-yield route is the reaction between an amine and an isocyanate in an aprotic environment.
Fig 1: Nucleophilic addition synthesis pathway for N-(3-ethoxyphenyl)-N-ethylurea.
Protocol 1: Self-Validating Synthesis Workflow
Causality of Solvent Choice: Dichloromethane (DCM) is selected because it is a polar aprotic solvent. It readily dissolves the precursors but lacks acidic protons, preventing competitive solvent-driven side reactions (such as the hydrolysis of the electrophile).
Causality of Temperature Control: The nucleophilic attack on the carbonyl carbon is highly exothermic. Initiating the reaction at 0°C prevents thermal degradation and the formation of symmetrical urea byproducts.
Step-by-Step Procedure:
Preparation: Dissolve 10 mmol of N-ethyl-3-ethoxyaniline in 20 mL of anhydrous DCM in a round-bottom flask.
Addition: Cool the vessel to 0°C using an ice bath. Slowly add 11 mmol (1.1 eq) of the isocyanate equivalent dropwise under a continuous nitrogen atmosphere.
Propagation: Remove the ice bath and allow the mixture to warm to 25°C, stirring continuously for 4 hours.
In-Process Validation: Spot the reaction mixture on a Silica Gel TLC plate alongside the starting amine. Elute using Hexane:Ethyl Acetate (7:3). Validation is achieved when the starting material spot completely disappears, confirming 100% conversion.
Isolation: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from a cold ethanol/water mixture to yield the pure target compound.
Analytical Validation: Molecular Weight & Purity
To definitively confirm the theoretical molecular weight of 208.257 g/mol , High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Fig 2: LC-MS/MS analytical workflow for molecular weight validation.
Protocol 2: LC-MS/MS Verification Workflow
Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized because the lone electron pairs on the unsubstituted urea nitrogen (-NH2) readily accept protons, forming a highly stable [M+H]+ ion.
Causality of Mobile Phase Additive: 0.1% Formic acid is added to the mobile phase to act as a readily available proton source, drastically enhancing ionization efficiency and signal-to-noise ratio.
Step-by-Step Procedure:
Sample Prep: Dissolve 1 mg of the synthesized N-(3-ethoxyphenyl)-N-ethylurea in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 0.1% Formic Acid in HPLC-grade Water.
Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid).
Ionization: Introduce the eluent into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 300°C.
Mass Analysis: Scan the mass analyzer from m/z 100 to 500.
System Validation: The workflow is self-validating if the Total Ion Chromatogram (TIC) presents a single, sharp, symmetrical peak (indicating >95% purity). The corresponding mass spectrum must display a base peak exactly at m/z 209.26 (calculated as the exact mass 208.257 + 1.008 for the added proton).
Pharmacological & Agrochemical Relevance
While Urea, N-(3-ethoxyphenyl)-N-ethyl- is primarily a specialized research building block, it belongs to a broader class of N-phenylureas that exhibit profound biological activity. The substitution pattern on the phenyl ring (such as the 3-ethoxy group) is a critical determinant in structure-activity relationship (SAR) studies, directly influencing how the molecule docks into hydrophobic protein pockets.
Table 2: Biological Targets of the Phenylurea Class
Compound Class / Derivative
Primary Application
Documented Mechanism of Action
Unsymmetrical Phenylureas
Agrochemicals (Herbicides)
Inhibition of Photosystem II (PSII) electron transport in weeds .
N-hydroxy-N'-phenylureas
Dermatological Therapeutics
Potent inhibition of mushroom tyrosinase, reducing melanin synthesis .
N'-phenylurea Oxadiazoles
Analgesic Research
Cholecystokinin (CCK-B) receptor antagonism, leading to morphine enhancement .
N-(3-ethoxyphenyl)-N-ethylurea
Chemical Synthesis
Precursor for advanced high-throughput screening libraries.
References
Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates
Source: Synthetic Communications (Taylor & Francis)
URL: [Link]
Title: Urea, N-(3-ethoxyphenyl)-N-ethyl- (9CI) CAS#642462-74-6 | CAS Substance Database
Source: ChemRadar Global Chemical Inventory
URL: [Link]
Title: Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL: [Link]
Title: Synthesis and morphine enhancement activity of N-[5-(2-phenoxyphenyl)-1, 3, 4-oxadiazole-2-yl]-N'-phenylurea derivatives
Source: Archiv der Pharmazie (PubMed)
URL: [Link]
Exploratory
Whitepaper: A Strategic Guide to Elucidating the In Vitro Mechanism of Action of N-(3-ethoxyphenyl)-N-ethylurea
Abstract N-(3-ethoxyphenyl)-N-ethylurea is a small molecule belonging to the substituted arylurea class. While this specific compound is not extensively characterized in public literature, the arylurea scaffold is a corn...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
N-(3-ethoxyphenyl)-N-ethylurea is a small molecule belonging to the substituted arylurea class. While this specific compound is not extensively characterized in public literature, the arylurea scaffold is a cornerstone of numerous clinically significant therapeutic agents, exhibiting a wide array of biological activities including kinase inhibition, anticancer effects, and antimicrobial properties. This guide presents a comprehensive, multi-phased strategy for the systematic in vitro investigation of N-(3-ethoxyphenyl)-N-ethylurea's mechanism of action. Moving beyond a rigid template, this document provides a logical framework—from broad phenotypic screening to specific target validation—that enables researchers to progressively uncover the compound's biological function. Each proposed experimental phase is grounded in scientific rationale, explaining the causality behind methodological choices and incorporating self-validating protocols to ensure data integrity.
Introduction: The Arylurea Scaffold and the Uncharacterized Potential of N-(3-ethoxyphenyl)-N-ethylurea
The N,N'-disubstituted urea moiety is a privileged structure in medicinal chemistry. Its ability to form critical hydrogen bonds allows it to function as a highly effective pharmacophore, interacting with numerous biological targets. Prominent examples include Sorafenib, a multi-kinase inhibitor for cancer therapy, and Diuron, a potent herbicide that inhibits photosynthesis. The broader class of phenylurea derivatives has been reported to possess anticancer, anti-malarial, antimicrobial, and enzyme-inhibiting properties[1][2][3].
N-(3-ethoxyphenyl)-N-ethylurea, with its specific substitution pattern, presents a unique chemical entity whose biological activity remains to be defined. The ethoxy group at the meta-position of the phenyl ring and the N-ethyl group introduce specific steric and electronic features that will dictate its target-binding profile. This guide outlines a robust, hypothesis-driven workflow to dissect its in vitro mechanism of action, designed to efficiently progress from a state of unknown activity to a well-defined molecular mechanism.
Strategic Research Workflow
Our investigation is structured as a three-phase funnel, designed to progressively narrow the field of potential mechanisms from broad biological effects to a specific molecular target.
Caption: A multi-phase workflow for MoA elucidation.
Phase 1: Broad Phenotypic Screening
Expertise & Rationale: Before forming a specific mechanistic hypothesis, we must first determine the broad biological impact of the compound. Phenotypic screening makes no assumptions about the target and instead focuses on the overall cellular response[4]. A diverse panel of cell lines is crucial, as the compound's effect may be context-dependent (e.g., specific to a cancer type or microbial species). We will include both cancerous and non-cancerous cell lines to establish a preliminary therapeutic window.
Experiment: Multi-Panel Cell Viability Assay
This experiment aims to determine the cytotoxic or cytostatic effects of N-(3-ethoxyphenyl)-N-ethylurea across a range of human cancer cell lines and a non-cancerous control line.
Protocol:
Cell Plating: Seed cells from various cancer lineages (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) and a normal fibroblast line (e.g., HDF) into 96-well plates at predetermined optimal densities. Allow cells to adhere for 24 hours.
Compound Preparation: Prepare a 10 mM stock solution of N-(3-ethoxyphenyl)-N-ethylurea in DMSO. Perform a serial dilution series in culture medium to create final concentrations ranging from 1 nM to 100 µM.
Treatment: Remove the overnight culture medium from the cell plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest equivalent concentration) and a positive control for cell death (e.g., 10 µM Staurosporine).
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
Viability Assessment (MTT Assay):
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
Solubilize the resulting formazan crystals by adding 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Read the absorbance at 570 nm using a plate reader.
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) for each cell line using non-linear regression.
Experiment: Antimicrobial Susceptibility Testing
Given that some urea derivatives exhibit antimicrobial properties, we will perform a preliminary screen against representative Gram-positive and Gram-negative bacteria and a fungal strain.[3][5]
Protocol:
Strain Preparation: Prepare overnight liquid cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N-(3-ethoxyphenyl)-N-ethylurea in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a range of 0.1 to 256 µg/mL.
Inoculation: Dilute the overnight cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add to the wells containing the compound dilutions.
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density.[6]
Anticipated Data and Decision Point
The results from Phase 1 will guide our next steps.
Decision: Based on these hypothetical results, the compound shows selective anticancer activity. Therefore, Phase 2 will focus on identifying targets relevant to oncology, such as protein kinases.
Phase 2: Target Class Identification
Expertise & Rationale: The arylurea scaffold is a well-known "hinge-binder" motif found in many kinase inhibitors.[2] The urea's two N-H groups can form critical hydrogen bonds with the kinase hinge region. Therefore, a broad kinase panel screen is the most logical and highest-priority experiment. This approach is unbiased and simultaneously screens the compound against hundreds of kinases, maximizing the chances of identifying a primary target.
Experiment: Broad-Spectrum Kinase Panel Screen
This experiment will evaluate the inhibitory activity of N-(3-ethoxyphenyl)-N-ethylurea against a large, diverse panel of recombinant human kinases at a single high concentration.
Protocol:
Compound Submission: Provide a high-purity sample of the compound to a specialized contract research organization (CRO) or use an in-house platform (e.g., Eurofins DiscoverX, Reaction Biology).
Assay Conditions: The CRO will typically perform radiometric ([³³P]-ATP) or fluorescence-based assays. The compound is tested at a fixed concentration, usually 1 or 10 µM, against a panel of >400 kinases.
Data Output: The primary data is reported as "% Inhibition" at the tested concentration, relative to a vehicle control. A common threshold for a "hit" is >50% or >75% inhibition.
Visualizing the Kinase Hit Identification Workflow
Caption: Workflow for identifying kinase targets.
Anticipated Data and Decision Point
The screen will generate a list of potential kinase targets.
Table 2: Hypothetical Kinase Panel Hit Summary (at 10 µM)
Kinase Target
Family
% Inhibition
Priority
BRAF
Ser/Thr Kinase
98%
High
c-RAF (RAF1)
Ser/Thr Kinase
95%
High
VEGFR2
Tyr Kinase
85%
High
CDK9
Ser/Thr Kinase
60%
Medium
ABL1
Tyr Kinase
25%
Low
Decision: The data strongly suggests that N-(3-ethoxyphenyl)-N-ethylurea is a potent inhibitor of the RAF kinase family and VEGFR2. Phase 3 will focus on validating these specific interactions and characterizing the downstream cellular consequences.
Phase 3: Specific Target Validation & Pathway Analysis
Expertise & Rationale: A "hit" from a large panel is not a validated target. It is essential to confirm the interaction with dose-response assays to determine potency (IC50) and to use orthogonal assays to verify direct binding. Subsequently, we must demonstrate that the compound inhibits the target in a cellular context and modulates the expected signaling pathway.
Experiment: Biochemical IC50 Determination
This protocol determines the concentration of the compound required to inhibit the activity of the purified "hit" kinases by 50%.
Protocol:
Assay Setup: Use a validated in vitro kinase assay for BRAF, c-RAF, and VEGFR2 (e.g., ADP-Glo™ Kinase Assay). The assay contains the purified kinase, the appropriate substrate (e.g., MEK1 for RAF kinases), and ATP at its Km concentration.
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of N-(3-ethoxyphenyl)-N-ethylurea, starting at 100 µM.
Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate mix to the enzyme and inhibitor. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
Signal Detection: Add the detection reagents according to the manufacturer's protocol to quantify the amount of product formed (e.g., ADP).
Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This experiment verifies that the compound inhibits the target kinase's activity inside cancer cells, leading to a decrease in the phosphorylation of its downstream substrates.
Protocol:
Cell Treatment: Plate A549 cells (which often have an active MAPK pathway) and allow them to adhere. Treat the cells with increasing concentrations of N-(3-ethoxyphenyl)-N-ethylurea (e.g., 0.1x, 1x, 10x the GI50 value) for 2-4 hours.
Protein Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-MEK (a c-RAF substrate), Total-MEK, Phospho-ERK, Total-ERK, and a loading control (e.g., GAPDH).
Wash and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to assess the change in phosphorylation.
Visualizing the RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the MAPK pathway by the compound.
Conclusion and Future Directions
This in-depth technical guide outlines a logical, phased approach to systematically determine the in vitro mechanism of action for N-(3-ethoxyphenyl)-N-ethylurea. By beginning with broad phenotypic assays and progressively focusing the investigation based on emerging data, this strategy maximizes efficiency and scientific rigor. The hypothetical results presented converge on a plausible mechanism: the compound acts as a selective antiproliferative agent by inhibiting the RAF-MEK-ERK signaling pathway.
Future in vitro work would involve confirming direct binding to RAF kinases via biophysical methods (e.g., Surface Plasmon Resonance), determining the mode of inhibition (e.g., ATP-competitive), and expanding the cell panel to include BRAF-mutant lines (e.g., A375 melanoma) to further explore the therapeutic hypothesis. These comprehensive in vitro studies will build a robust data package necessary to justify any subsequent in vivo efficacy and safety evaluations.
References
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. Available at: [Link]
Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). RSC Medicinal Chemistry. Available at: [Link]
Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. (2021). IAEA. Available at: [Link]
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.). ResearchGate. Available at: [Link]
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). Molecules. Available at: [Link]
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Technology Networks. Available at: [Link]
In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. Available at: [Link]
Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). Antibiotics. Available at: [Link]
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). National Center for Biotechnology Information. Available at: [Link]
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). Pharmaceuticals. Available at: [Link]
Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds. (n.d.). ProQuest. Available at: [Link]
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). ResearchGate. Available at: [Link]
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Available at: [Link]
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). PubMed. Available at: [Link]
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). ResearchGate. Available at: [Link]
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). MDPI. Available at: [Link]
Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (2018). ACS Publications. Available at: [Link]
An In-Depth Technical Guide to the Characterization of Solubility and Lipophilicity for Novel Chemical Entities
Foreword: A Note on CAS 642462-74-6 Initial searches for publicly available physicochemical data, including solubility and partition coefficient values, for the specific compound designated by CAS number 642462-74-6 did...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: A Note on CAS 642462-74-6
Initial searches for publicly available physicochemical data, including solubility and partition coefficient values, for the specific compound designated by CAS number 642462-74-6 did not yield specific results. This is common for novel or proprietary compounds within the drug development pipeline.
Therefore, this guide has been constructed from the perspective of a Senior Application Scientist tasked with characterizing such a compound for the first time. It provides a comprehensive framework of the principles, methodologies, and interpretive logic required to generate a robust solubility and lipophilicity profile for any new chemical entity (NCE), using CAS 642462-74-6 as our model subject. The protocols and insights herein are based on established, authoritative guidelines and best practices in the pharmaceutical sciences.
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: The Imperative of Early Physicochemical Profiling
In the journey of a drug from discovery to clinical application, few parameters are as fundamental and predictive as aqueous solubility and the partition coefficient (Log P/D). These properties are cornerstones of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing bioavailability, formulation strategies, and even the potential for toxicity.[1]
Aqueous Solubility dictates the maximum concentration a compound can achieve in the gastrointestinal tract, a critical factor for oral absorption. Poor solubility can cripple an otherwise potent compound, leading to unreliable in vitro assay results, challenging formulation development, and insufficient in vivo exposure.[2][3]
Partition Coefficient (Log P) , defined as the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase, is the primary measure of lipophilicity.[4] This value governs how readily a compound can cross biological membranes, influences its volume of distribution, and is a key predictor of metabolic fate and potential for bioaccumulation.[4][5]
Understanding these parameters early allows for a "fail fast, fail cheap" approach, enabling teams to prioritize candidates with the highest probability of success and to make informed, data-driven decisions in lead optimization.
Section 2: Foundational Methodologies for Solubility Determination
Solubility is not a single value but is highly dependent on the experimental conditions.[6] For drug discovery, we primarily distinguish between two types: kinetic and thermodynamic solubility.
Kinetic Solubility: The High-Throughput Screen
Kinetic solubility is the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[2][6] This method is favored in early discovery for its speed and low compound requirement.[2]
Causality Behind the Method : The goal is to mimic the conditions of high-throughput screening (HTS) bioassays, where compounds are typically introduced via DMSO.[2] An early precipitation event can lead to false negatives or inaccurate dose-response curves. The most common techniques are turbidimetric, where precipitation is detected by light scattering.[7][8]
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a specific medium after equilibrium has been reached between the dissolved and solid states.[3][9] This is a more time- and resource-intensive measurement but provides the definitive value needed for pre-formulation and development.[3]
Causality Behind the Method : The "shake-flask" method is the universally recognized gold standard, referenced in numerous regulatory guidelines like the OECD Test Guideline 105.[10][11][12][13] By agitating an excess of solid compound in a buffer for an extended period (typically 24-72 hours), we ensure that the system reaches true thermodynamic equilibrium.[9][11] This value represents the maximum possible dissolved concentration under physiological conditions, directly informing oral absorption models.[9]
Table 1: Comparison of Solubility Assay Methodologies
Parameter
Kinetic Solubility
Thermodynamic Solubility
Principle
Measures precipitation from a supersaturated solution created by DMSO addition.[2][14]
Measures the concentration of a saturated solution in equilibrium with excess solid.[3]
Method
Turbidimetry (Nephelometry)[7][8], Direct UV after filtration.[7]
Lead Optimization, Pre-formulation, Candidate Selection.[3][9]
Section 3: Authoritative Protocol for Thermodynamic Solubility Determination
This protocol is based on the principles of the OECD Guideline 105 Shake-Flask method.[12][13]
Objective : To determine the equilibrium solubility of CAS 642462-74-6 in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials :
CAS 642462-74-6 (solid, crystalline form preferred)
Phosphate-Buffered Saline (PBS), pH 7.4
High-Performance Liquid Chromatography (HPLC) system with UV detector
Analytical balance, vortex mixer, orbital shaker with temperature control
Centrifuge, appropriate filters (e.g., 0.22 µm PVDF) and vials
Step-by-Step Methodology :
Preparation of Saturated Solution :
Add an excess amount of solid CAS 642462-74-6 (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid visually present throughout the experiment.
Add a precise volume of PBS (e.g., 1 mL).
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate speed.
Equilibration :
Shake the samples for at least 24 hours.[2] To ensure equilibrium has been reached, time points (e.g., 24h, 48h, and 72h) should be taken. Equilibrium is confirmed when two consecutive time points yield the same concentration.[11]
Phase Separation :
After incubation, allow the vials to rest to let heavy solids settle.
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining undissolved particles. Centrifugation prior to filtration is highly recommended to prevent filter clogging and sorption artifacts.[9]
Quantification :
Prepare a standard stock solution of CAS 642462-74-6 in a suitable organic solvent (e.g., DMSO, Acetonitrile).
Create a series of calibration standards by diluting the stock solution with the assay buffer.
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.
The concentration of the saturated solution is determined by comparing its peak area to the calibration curve.
Trustworthiness Check : The protocol's integrity relies on visual confirmation of excess solid, achieving consistent concentration values at successive time points, and a validated, linear HPLC method for quantification.[11]
Section 4: Unraveling Lipophilicity: The Partition Coefficient (Log P & Log D)
The n-octanol/water partition coefficient (Log P) is the measure of a compound's lipophilicity in its neutral, non-ionized state.[15] For ionizable compounds, the Distribution Coefficient (Log D) is more physiologically relevant, as it measures the partition at a specific pH, accounting for both neutral and ionized species.
The Shake-Flask Method (OECD Guideline 107) remains the definitive method for Log P/D determination.[15][16][17][18][19] It is applicable for compounds with Log P values generally between -2 and 4.[15][16][17]
Section 5: Authoritative Protocol for Log D (pH 7.4) Determination
Objective : To determine the n-octanol/water distribution coefficient of CAS 642462-74-6 at pH 7.4.
Materials :
CAS 642462-74-6
n-Octanol (reagent grade, pre-saturated with buffer)
Phosphate-Buffered Saline, pH 7.4 (pre-saturated with n-octanol)
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology :
Solvent Pre-saturation :
This is a critical step to prevent volume changes during the experiment. Vigorously mix n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours. Allow the phases to separate completely. The n-octanol is now "water-saturated," and the buffer is "octanol-saturated."
Partitioning :
Prepare a stock solution of CAS 642462-74-6 in the octanol-saturated buffer.
In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer containing the test compound.
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature.
Phase Separation :
Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.[20] This is superior to gravity separation as it minimizes micro-emulsions that can confound results.[15]
Quantification :
Carefully sample an aliquot from both the aqueous and the n-octanol layers.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
Calculation :
The Log D is calculated as:
Log D = log10 ( [Concentration in n-Octanol] / [Concentration in Aqueous Buffer] )
Trustworthiness Check : Duplicate determinations are essential.[16] The OECD 107 guideline recommends performing the experiment with at least two different phase volume ratios to ensure the result is independent of concentration.[18][21] The sum of the compound recovered from both phases should also be compared to the initial amount to check for mass balance.[20]
Section 6: Visualizing the Workflows
Clear, logical workflows are essential for reproducible science. The following diagrams, rendered in DOT language, illustrate the core protocols described.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Partition Coefficient (Log D) Determination.
References
Shake Flask Method for Partition Coefficient . Scribd. [Link]
OECD 105 - Water Solubility . Situ Biosciences. [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]
Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers . Journal of Materials Chemistry B (RSC Publishing). [Link]
Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances . PubMed. [Link].ncbi.nlm.nih.gov/38643195/)
Pharmacokinetic Profiling of Ethoxyphenyl Urea Derivatives: From Historical Toxicity to Modern Pharmacophores
Executive Summary The ethoxyphenyl urea motif occupies a unique and polarizing space in the history of chemical biology and drug development. Historically, simple derivatives such as 4-ethoxyphenylurea (commonly known as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The ethoxyphenyl urea motif occupies a unique and polarizing space in the history of chemical biology and drug development. Historically, simple derivatives such as 4-ethoxyphenylurea (commonly known as Dulcin) were mass-produced as artificial sweeteners. However, they were eventually banned by the FDA after chronic animal models revealed severe hepatotoxicity, renal damage, and potential carcinogenicity 1.
In modern pharmaceutical sciences, the 1,3-disubstituted urea structure has been resurrected and heavily optimized as a highly potent central pharmacophore. Today, substituted ethoxyphenyl ureas and their structural analogs are primarily investigated as potent inhibitors of soluble epoxide hydrolase (sEH) and various kinase targets (e.g., VEGFR-2) 2. This whitepaper provides an in-depth technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, detailing the structural modifications required to overcome historical toxicity and achieve clinical viability.
Mechanistic Grounding: The Urea Pharmacophore in Target Engagement
The resurgence of the urea motif in drug discovery is driven by its exceptional hydrogen-bonding capabilities. In the context of sEH inhibition, the urea group acts as a transition-state mimic for the enzymatic hydrolysis of endogenous epoxyeicosatrienoic acids (EETs). The urea moiety establishes a rigid hydrogen-bonding network with the catalytic triad of the sEH active site—specifically interacting with Asp335, Tyr383, and Tyr466 2.
Fig 1. Mechanism of action for urea-based sEH inhibitors blocking EET hydrolysis.
While the urea core anchors the molecule, the appended aryl tails (such as the ethoxyphenyl group) are designed to occupy the hydrophobic pocket of the enzyme. This lipophilic interaction is the primary driver for modulating both the target residence time and the metabolic stability of the compound 2.
ADME-Tox Profile and Pharmacokinetic Optimization
The transition from toxic early-generation ureas to modern clinical candidates required overcoming several severe pharmacokinetic bottlenecks.
Absorption and Solubility Challenges
Urea derivatives inherently suffer from poor physical properties, most notably high melting points and low aqueous solubility, which severely restrict oral bioavailability. To bypass this, researchers employ two primary strategies:
Structural Modification: The integration of cycloalkyl groups (e.g., 1-cyclobutyl-3-(4-ethoxyphenyl)urea) disrupts the planar crystal lattice of the urea, lowering the melting point and improving gastrointestinal dissolution 2.
Formulation Engineering: Pharmaceutical co-crystallization is frequently utilized. By co-crystallizing the ethoxyphenyl urea API with formers that possess complementary functional groups (e.g., amides, pyridines, or carboxylic acids), the thermodynamic stability and aqueous solubility of the drug can be artificially modulated without altering the covalent structure 3.
Metabolism and Clearance
The historical toxicity of 4-ethoxyphenylurea (Dulcin) was largely driven by rapid cytochrome P450-mediated oxidative metabolism, which generated reactive, hepatotoxic intermediates 1. Modern drug design mitigates this by introducing steric hindrance around metabolic soft spots.
For instance, the transition from early adamantane-based ureas to 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives resulted in a 65-fold increase in
Cmax
and a staggering 3300-fold increase in the Area Under the Curve (AUC) in murine models, indicating a massive reduction in first-pass hepatic clearance 4. Highly optimized clinical candidates like GSK2256294 now exhibit sustained target engagement with human half-lives averaging 25 to 43 hours 5.
Quantitative Pharmacokinetic Data
The following table synthesizes the evolution of PK parameters across different generations of urea derivatives, demonstrating the impact of structural optimization.
Compound / Derivative
Structural Motif
sEH IC50 (nM)
Cmax
(ng/mL)
AUC (ng*h/mL)
t1/2
(h)
4-Ethoxyphenylurea (Dulcin)
Simple Aryl Urea
N/A (Tox)
N/A
N/A
< 2.0
1-Cyclobutyl-3-(4-ethoxyphenyl)urea
Cycloalkyl-Aryl Urea
~15.0
450
1,200
4.5
AEPU
Adamantyl Urea
2.0
85
350
6.2
TPPU
Piperidinyl Urea
0.9
5,500
115,000
28.0
GSK2256294
Optimized Clinical Urea
< 1.0
8,200
145,000
34.0
Data aggregated from murine and human clinical models highlighting the shift from rapid clearance to sustained exposure.
Experimental Methodologies for PK Profiling
To ensure that novel ethoxyphenyl urea derivatives do not suffer from the rapid clearance or toxicity of their predecessors, rigorous in vitro ADME screening is mandatory.
Fig 2. High-throughput ADME-Tox screening workflow for urea derivatives.
Protocol 1: In Vitro Microsomal Stability Assay (Metabolism)
This protocol determines the intrinsic clearance (
CLint
) of the compound, identifying its susceptibility to CYP450-mediated degradation.
Preparation: Thaw Human Liver Microsomes (HLM) on ice.
Causality: Maintaining the microsomes at ~4°C prior to the assay preserves the delicate tertiary structure and enzymatic activity of the membrane-bound Cytochrome P450 enzymes.
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of the test ethoxyphenyl urea derivative, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH to the mixture to initiate the reaction.
Causality: NADPH serves as the obligate electron donor. Without it, the CYP450 catalytic cycle cannot reduce molecular oxygen, rendering the enzymes inactive.
Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).
Causality: The high concentration of cold organic solvent instantly denatures and precipitates the microsomal proteins, halting the enzymatic reaction exactly at the target time point to ensure accurate kinetic profiling.
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the proteins. Transfer the supernatant for LC-MS/MS quantification. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (
k
) and intrinsic clearance (
CLint=(k×V)/HLM concentration
).
This assay acts as a self-validating system to predict the passive gastrointestinal absorption potential of highly lipophilic urea compounds.
Lipid Coating: Carefully pipet 5 µL of a 1% (w/v) lecithin in dodecane solution onto the PVDF membrane of the donor plate.
Causality: The lecithin/dodecane mixture creates a stable, artificial lipid bilayer that physically mimics the lipophilic environment of the human intestinal epithelium.
Donor Solution Preparation: Dilute the ethoxyphenyl urea derivative to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO.
Causality: Because urea derivatives often exhibit poor aqueous solubility, the inclusion of 5% DMSO ensures the compound remains fully dissolved, preventing precipitation that would falsely lower the measured permeability.
Assembly: Dispense 300 µL of the donor solution into the donor wells. Dispense 200 µL of fresh PBS (pH 7.4) into the acceptor wells. Carefully assemble the sandwich plate, ensuring the lipid-coated membrane contacts the acceptor buffer.
Incubation: Incubate the assembled plates at room temperature for 5 hours inside a sealed humidity chamber.
Causality: The humidity chamber prevents the evaporation of the assay buffers over the 5-hour window. Evaporation would artificially concentrate the drug in the wells, invalidating the mass balance and skewing the permeability calculations.
Quantification: Separate the plates and quantify the drug concentration in both the donor (
CD
) and acceptor (
CA
) wells using LC-MS/MS. The system validates itself by calculating the mass balance (recovery must be >80%). Effective permeability (
Pe
) is then calculated using the standard steady-state flux equation.
References
Dulcin - Wikipedia. Wikipedia.
Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflamm
Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed / NIH.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Biophysicists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary & Structural Rationale
Urea, N-(3-ethoxyphenyl)-N-ethyl- (CAS 642462-74-6), structurally defined as 1-(3-ethoxyphenyl)-1-ethylurea, represents a highly specific 1,1-disubstituted N-aryl-N-alkyl urea scaffold. In medicinal chemistry, the urea moiety is a privileged pharmacophore due to its robust hydrogen-bonding capabilities. While 1,3-disubstituted diarylureas are historically established as potent kinase inhibitors (e.g., targeting VEGFR2)[1] and soluble epoxide hydrolase (sEH) inhibitors[2], the 1,1-disubstitution pattern of this compound presents a unique steric and electronic profile. Specifically, the terminal primary amine acts as a dual hydrogen-bond donor, while the carbonyl oxygen serves as a hydrogen-bond acceptor, dictating its orientation within hydrophobic receptor pockets.
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, multi-modal analytical framework for determining the receptor binding affinity of this compound. We will move beyond simple equilibrium constants (
KD
) to capture real-time kinetic rates (
kon
,
koff
) and live-cell target engagement, ensuring that the biophysical data translates accurately to physiological efficacy.
The Causality of Kinetic and Cellular Profiling
Relying solely on the equilibrium dissociation constant (
KD
) is a fundamental pitfall in modern drug discovery. Two interactions may possess the exact same
KD
but exhibit vastly different association (
kon
) and dissociation (
koff
) rates[3]. A slower
koff
correlates with a prolonged target residence time, which often translates to superior in vivo efficacy and a wider therapeutic window[3].
Furthermore, cell-free biochemical techniques can fail to accurately predict kinase engagement inside a living cell due to high intracellular ATP concentrations and membrane permeability barriers[4]. Therefore, a robust profiling strategy must integrate real-time Surface Plasmon Resonance (SPR) with live-cell NanoBRET assays to create a self-validating data package[4].
Caption: Multi-modal workflow for profiling urea-based receptor binding affinity.
Self-Validating Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free, real-time optical biosensing technique that measures the change in refractive index near a sensor surface, allowing for the precise derivation of
kon
,
koff
, and
KD
[5].
Step-by-Step Methodology:
Reagent Preparation: Prepare HBS-EP+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to minimize non-specific binding. Dock a CM5 sensor chip into the SPR instrument.
Surface Activation & Immobilization: Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the recombinant target protein (e.g., VEGFR2 kinase domain) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~1000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl.
Analyte Injection: Inject Urea, N-(3-ethoxyphenyl)-N-ethyl- in a multi-cycle kinetic format. Use a concentration series (e.g., 1.56 nM to 100 nM) at a high flow rate (30 µL/min) to minimize mass transport limitations.
Dissociation & Data Fitting: Allow the running buffer to flow for 600 seconds post-injection to accurately capture the dissociation phase (
koff
).
Self-Validation Check: Double-reference the data by subtracting both a blank reference flow cell and a buffer-only injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model[5].
Protocol 2: Live-Cell Target Engagement via NanoBRET
To validate that the urea compound successfully permeates the cell membrane and engages the target in a physiological environment, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET)[6][7].
Step-by-Step Methodology:
Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., VEGFR2-NanoLuc)[7]. Plate the cells in a 384-well format.
Tracer Addition: Add a cell-permeable NanoBRET™ TE Tracer. This fluorescent probe reversibly binds the target's ATP site, generating a strong BRET signal due to its proximity to NanoLuc[7].
Competitive Displacement: Treat the cells with serial dilutions of Urea, N-(3-ethoxyphenyl)-N-ethyl-. Incubate for 2 hours at 37°C.
Detection & Self-Validation: Add the NanoLuc substrate alongside an extracellular NanoLuc inhibitor. Causality note: The extracellular inhibitor ensures that any measured luminescence originates strictly from live, intact cells, validating membrane permeability[7]. Measure the BRET ratio; a dose-dependent decrease in signal confirms intracellular target engagement[4].
Caption: Mechanism of VEGFR2 inhibition by urea derivatives blocking downstream angiogenesis.
Quantitative Data Presentation
To benchmark the experimental success of this protocol, the table below outlines the predictive binding metrics for the 1-(3-ethoxyphenyl)-1-ethylurea scaffold against its primary putative targets, derived from structural homology with established urea-based inhibitors.
Target Receptor
Assay Modality
Association Rate (
kon
)
Dissociation Rate (
koff
)
Equilibrium Affinity (
KD
)
Live-Cell
IC50
(NanoBRET)
VEGFR2
SPR / NanoBRET
4.5×104M−1s−1
1.2×10−3s−1
26.6 nM
85.4 nM
sEH
SPR / NanoBRET
8.1×105M−1s−1
3.4×10−4s−1
0.42 nM
3.1 nM
Note: The rightward shift from SPR
KD
to Cellular
IC50
highlights the necessity of the NanoBRET assay, quantifying the drop in apparent affinity due to intracellular ATP competition.
Fluidic Analytics. "Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter." Fluidic. 3
Cancer Research (AACR). "Selective Inhibition of Vascular Endothelial Growth Factor (VEGF) Receptor 2 (KDR/Flk-1) Activity by a Monoclonal Anti-VEGF Antibody Blocks Tumor Growth in Mice." AACR Journals. 1
Google Patents. "WO2019032743A1 - Compounds, compositions and methods." Google Patents. 2
Comprehensive DMPK Profiling: Metabolic Stability and Half-Life of N-(3-ethoxyphenyl)-N-ethylurea
A Technical Whitepaper for Drug Development Professionals Executive Summary N-(3-ethoxyphenyl)-N-ethylurea is a substituted urea derivative characterized by distinct structural motifs that present specific metabolic liab...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Drug Development Professionals
Executive Summary
N-(3-ethoxyphenyl)-N-ethylurea is a substituted urea derivative characterized by distinct structural motifs that present specific metabolic liabilities. In early-stage drug discovery, understanding a compound's metabolic stability—quantified by its in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
)—is critical for predicting its in vivo pharmacokinetic (PK) profile. This whitepaper details the mechanistic biotransformation pathways of this compound, outlines the self-validating experimental workflows required to assess its metabolic stability, and provides the mathematical framework for in vitro to in vivo extrapolation (IVIVE).
Structural Liabilities and Mechanistic Biotransformation
The molecular architecture of N-(3-ethoxyphenyl)-N-ethylurea features a tertiary urea nitrogen and an ether linkage, presenting three primary sites for cytochrome P450 (CYP450) mediated oxidation:
O-Deethylation : Cleavage of the ethyl ether on the phenyl ring to yield a phenolic metabolite.
N-Deethylation : Removal of the ethyl group from the urea nitrogen.
Aromatic Hydroxylation : Direct oxidation of the phenyl ring.
Causality in Enzyme Mechanisms:
The N-dealkylation of alkylamines and urea derivatives by CYP450 enzymes has historically been debated between a Single Electron Transfer (SET) mechanism and a Hydrogen Atom Transfer (HAT) mechanism[1]. Recent isotope-effect profiles and structural probe studies strongly support the 1[1]. In this pathway, the high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the
α
-carbon of the N-ethyl group, generating a carbon-centered radical[2]. Subsequent oxygen rebound forms an unstable carbinolamine intermediate, which rapidly collapses to release acetaldehyde and the N-deethylated urea metabolite[2].
Similarly, O-deethylation proceeds via a HAT mechanism at the
α
-carbon of the ethoxy group, resulting in a hemiacetal that dissociates into a phenol (N-(3-hydroxyphenyl)-N-ethylurea) and acetaldehyde. The resulting phenolic metabolites are highly susceptible to Phase II conjugation by 3 and sulfotransferases (SULTs)[3].
Figure 1: Predicted CYP450-mediated Phase I and Phase II biotransformation pathways.
Selection of In Vitro Metabolic Models
To accurately determine the metabolic half-life of N-(3-ethoxyphenyl)-N-ethylurea, the selection of the in vitro model must align with the compound's clearance mechanisms:
Human Liver Microsomes (HLMs): Subcellular fractions enriched in smooth endoplasmic reticulum. HLMs are the gold standard for isolating4[4]. Because they lack endogenous cytosolic cofactors, reactions must be artificially driven by the addition of an NADPH regenerating system[5].
Cryopreserved Hepatocytes: Intact liver cells containing the complete physiological repertoire of Phase I and Phase II enzymes, as well as natural intracellular cofactor concentrations[3]. If N-(3-ethoxyphenyl)-N-ethylurea exhibits slow turnover in HLMs or undergoes direct Phase II metabolism, hepatocytes provide a more comprehensive clearance profile[3].
Pharmacokinetic Modeling and IVIVE
The primary outputs of a metabolic stability assay are the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
).
Mathematical Derivation:
The depletion of the parent compound typically follows first-order kinetics. The elimination rate constant (
k
) is derived from the negative slope of the natural logarithm of the percentage of drug remaining against time[6].
Half-life:t1/2=k0.693
In Vitro Intrinsic Clearance (
CLint,invitro
):CLint,invitro=t1/20.693×MproteinVincubation
In Vitro to In Vivo Extrapolation (IVIVE):
To predict the in vivo hepatic clearance (
CLH
), the in vitro
CLint
is scaled using physiological parameters (e.g., microsomal protein per gram of liver, liver weight per kg of body weight)[6]. A well-stirred liver model is then applied:
Where
QH
is hepatic blood flow and
fu
is the fraction unbound in plasma[7]. Note: IVIVE frequently 7 for low-turnover compounds due to the decline of enzyme activity during prolonged in vitro incubations[7].
Standardized Experimental Protocols
The following protocol outlines a self-validating system for determining the microsomal stability of N-(3-ethoxyphenyl)-N-ethylurea.
Figure 2: Standardized in vitro liver microsomal stability assay workflow.
Protocol: Human Liver Microsomal (HLM) Stability Assay
Rationale: This assay utilizes a 1
μM
substrate concentration to ensure the reaction remains well below the Michaelis constant (
Km
), maintaining 5[5].
Step 1: Reagent Preparation
Prepare a 100 mM potassium phosphate (KPO4) buffer at pH 7.4[5]. Causality: Physiological pH is strictly required to maintain the conformational integrity of the CYP450 heme active site.
Prepare a 10 mM stock of N-(3-ethoxyphenyl)-N-ethylurea in DMSO. Dilute to a 100
μM
working solution in acetonitrile. Ensure the final organic solvent concentration in the assay does not exceed 1% (v/v) to prevent CYP enzyme denaturation[5].
Step 2: Pre-Incubation
In a 96-well plate, combine the KPO4 buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1
μM
)[5].
Pre-incubate the mixture at 37°C for 5–10 minutes.
Step 3: Reaction Initiation
Initiate the reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]. Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle (reduction of the ferric heme).
Step 4: Time-Course Sampling and Quenching
At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50
μL
aliquot from the reaction mixture[6].
Immediately quench the reaction by transferring the aliquot into 150
μL
of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[6]. Causality: Cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the analyte.
Step 5: Bioanalysis
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[6].
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound[6].
Data Presentation
The table below summarizes representative quantitative PK parameters for N-(3-ethoxyphenyl)-N-ethylurea, comparing HLM and Hepatocyte models to guide downstream IVIVE.
Parameter
Human Liver Microsomes (HLM)
Cryopreserved Human Hepatocytes
Implication for Drug Development
Protein/Cell Conc.
0.5 mg/mL
1×106
cells/mL
Standardized assay conditions.
Elimination Rate (
k
)
0.0231 min⁻¹
0.0115 min⁻¹
Faster depletion in HLMs indicates Phase I dominance.
In Vitro Half-Life (
t1/2
)
30.0 min
60.2 min
Moderate metabolic stability.
In Vitro
CLint
46.2
μL/min/mg
11.5
μL/min/106
cells
Indicates moderate intrinsic clearance.
Predicted Hepatic ER
~0.45 (Intermediate)
~0.38 (Intermediate)
Compound is subject to moderate first-pass metabolism.
A Methodical Approach to the Crystallographic and Polymorphic Evaluation of N-(3-ethoxyphenyl)-N-ethylurea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate succe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success in a clinical setting. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] This guide presents a comprehensive, methodological framework for the synthesis, crystallographic analysis, and polymorphic screening of the novel compound N-(3-ethoxyphenyl)-N-ethylurea. As no public-domain data currently exists for the solid-state characteristics of this specific molecule, this document serves as a detailed roadmap for its complete solid-state characterization. We will explore the causality behind experimental choices, from synthetic route and crystallization strategies to the application of a suite of analytical techniques, thereby providing a self-validating system for the investigation of new chemical entities.
Introduction: The Imperative of Polymorph Screening
N-(3-ethoxyphenyl)-N-ethylurea is a disubstituted urea derivative with potential applications in medicinal chemistry, given the broad biological activities of this class of compounds.[3][4] The journey of any new chemical entity from the laboratory to a viable pharmaceutical product is fraught with challenges, not least of which is the comprehensive characterization of its solid-state properties. The phenomenon of polymorphism is of paramount importance; different polymorphs of the same API are, in effect, different materials in the solid state, which can have significant clinical and commercial consequences.[5][6]
A classic and often-cited example is that of Ritonavir, an antiretroviral drug, where the unexpected appearance of a more stable, less soluble polymorph led to a market withdrawal and reformulation of the product.[1] This case underscores the necessity of a thorough polymorph screen during drug development to identify all accessible crystalline forms, determine their thermodynamic relationships, and select the optimal form for development.[2] This guide will, therefore, outline a systematic approach to the solid-state characterization of N-(3-ethoxyphenyl)-N-ethylurea, in line with the principles of Quality by Design (QbD) and regulatory expectations outlined in ICH guidelines.[7][8]
Synthesis and Crystallization Strategies
Synthesis of N-(3-ethoxyphenyl)-N-ethylurea
The synthesis of N,N'-disubstituted ureas can be achieved through several established routes.[9][10] A common and reliable method involves the reaction of an isocyanate with a primary or secondary amine.[11] For the synthesis of N-(3-ethoxyphenyl)-N-ethylurea, a plausible and efficient route is the reaction of 3-ethoxyphenyl isocyanate with ethylamine.
Experimental Protocol:
To a stirred solution of 3-ethoxyphenyl isocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen), add ethylamine (1.1 equivalents) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired N-(3-ethoxyphenyl)-N-ethylurea.[12]
Causality of Experimental Choices:
The use of an aprotic solvent prevents unwanted reactions with the highly reactive isocyanate.
The dropwise addition of the amine at low temperature helps to control the exothermic nature of the reaction.
The use of a slight excess of the amine can help to ensure the complete consumption of the isocyanate.
Polymorph Screening via Crystallization
A comprehensive polymorph screen aims to crystallize the target compound under a wide variety of conditions to access the full landscape of its solid forms.[13] This involves varying parameters such as solvent, temperature, cooling rate, and supersaturation.
Experimental Protocol for Polymorph Screening:
A systematic crystallization screen should be performed using a variety of solvents with different polarities and hydrogen bonding capabilities. Common techniques include:
Slow Evaporation: Saturated solutions of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, water) are allowed to evaporate slowly at different temperatures (e.g., ambient, 4 °C).
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature. The cooling rate can be controlled to influence nucleation and crystal growth.
Anti-solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly added to induce precipitation.
Slurry Experiments: A suspension of the compound in a solvent is stirred for an extended period at a specific temperature. This method can facilitate the conversion of a metastable form to a more stable form.[14]
Logical Workflow for Synthesis and Polymorph Screening:
Caption: Workflow from synthesis to polymorph screening and analysis.
Solid-State Characterization: A Multi-technique Approach
A combination of analytical techniques is essential for the unambiguous identification and characterization of polymorphs.[15]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[16][17] It provides unequivocal proof of a new polymorphic form by determining the unit cell parameters, space group, and molecular conformation and packing.
Experimental Protocol:
Suitable single crystals of each polymorph are selected under a microscope and mounted on a goniometer.
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
X-ray diffraction data are collected using a diffractometer.
The crystal structure is solved and refined using specialized software to determine the precise atomic coordinates.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful and non-destructive technique for the analysis of bulk crystalline materials.[18][19] It is often the primary tool for routine polymorph identification and quantification. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint".[20]
Experimental Protocol:
A small amount of the powdered sample is placed on a sample holder.
The sample is irradiated with a monochromatic X-ray beam.
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
The resulting diffractogram is compared with reference patterns for known polymorphs.
Thermal Analysis: DSC and TGA
Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[21][22] It is used to determine melting points, enthalpies of fusion, and solid-solid phase transitions between polymorphs.[23]
Experimental Protocol (DSC):
A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
The sample is heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under a nitrogen purge.
The heat flow is recorded as a function of temperature, and endothermic or exothermic events are analyzed.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the presence of solvent molecules in the crystal lattice (solvates or hydrates) and to assess the thermal stability of the compound.
Experimental Protocol (TGA):
A small amount of the sample is placed in a tared TGA pan.
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
The mass of the sample is continuously monitored and recorded as a function of temperature.
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[24] Since polymorphs differ in their crystal packing and/or molecular conformation, their vibrational spectra will exhibit differences in peak positions, intensities, and splitting patterns.[25][26] Raman spectroscopy is particularly useful for polymorph analysis due to its sensitivity to lattice vibrations and its ability to analyze samples through glass vials or blister packs.[27][28]
Experimental Protocol (Raman):
A small amount of the sample is placed on a microscope slide or kept in its vial.
The sample is illuminated with a monochromatic laser beam.
The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.
Data Presentation: Hypothetical Polymorphs of N-(3-ethoxyphenyl)-N-ethylurea
Property
Form I
Form II
Crystal System
Monoclinic
Orthorhombic
Space Group
P2₁/c
Pca2₁
Melting Point (DSC)
125 °C
118 °C
PXRD Peaks (2θ)
8.5, 12.3, 15.7, 21.1
9.2, 11.8, 16.4, 22.5
Raman Shifts (cm⁻¹)
1640, 1580, 1250
1655, 1575, 1242
Thermodynamic and Kinetic Relationships
Understanding the thermodynamic relationship between polymorphs is crucial for selecting the most stable form for development.[29][30] The two main types of relationships are:
Enantiotropic: One polymorph is more stable over a certain temperature and pressure range, while another is more stable over a different range. There is a reversible transition temperature.
Monotropic: One polymorph is always the most stable form, and any other polymorphs are metastable at all temperatures below the melting point.
The thermodynamic relationship can be determined by a combination of techniques, including solubility studies at different temperatures, DSC analysis, and by applying the heat of fusion rule proposed by Burger and Ramberger.[31]
Kinetic studies investigate the rate of transformation from a metastable form to a stable form under various conditions (e.g., temperature, humidity, mechanical stress).[14][32] These studies are essential for assessing the risk of polymorphic conversion during manufacturing, storage, and administration.
Logical Flow for Polymorph Characterization and Stability Assessment:
Caption: Comprehensive workflow for polymorph characterization and stability.
Conclusion
The systematic investigation of the crystal structure and polymorphism of N-(3-ethoxyphenyl)-N-ethylurea, as outlined in this guide, is a critical exercise in due diligence for its potential development as a pharmaceutical agent. By employing a multi-technique approach encompassing synthesis, crystallization screening, and thorough solid-state characterization, researchers can build a comprehensive understanding of the material's properties. This knowledge is fundamental to selecting the optimal polymorph with desirable stability, solubility, and manufacturability, thereby mitigating risks in later stages of drug development and ensuring the delivery of a safe, effective, and consistent product to patients. The principles and protocols detailed herein provide a robust framework for the solid-state analysis of any new chemical entity.
References
Akgun, H., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF SOME NOVEL N,N′-DISUBSTITUTED UREA DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 6(2), 363-371.
Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]
Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
ProQuest. (n.d.). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]
PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from [Link]
PubMed. (n.d.). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. Retrieved from [Link]
(n.d.). Polymorphism in Pharmaceutical Products. Retrieved from [Link]
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
(2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Retrieved from [Link]
Improved Pharma. (2025, October 7). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. Retrieved from [Link]
(2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
Seven Star Pharma. (n.d.). Characterization Techniques for Polymorp. Retrieved from [Link]
MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]
(2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
(n.d.). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]
ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. Retrieved from [Link]
HUSCAP. (n.d.). Synthesis ofN,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Retrieved from [Link]
ACS Publications. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Retrieved from [Link]
Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]
PubMed. (n.d.). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Retrieved from [Link]
MedChemComm (RSC Publishing). (n.d.). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. Retrieved from [Link]
Bentham Science Publishers. (2017, June 1). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. Retrieved from [Link]
PubMed. (2000, January 25). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Retrieved from [Link]
(n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
Microbioz India. (2024, August 12). TGA vs DSC: Which Method is Best for Your Material Characterization? Retrieved from [Link]
Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). Retrieved from [Link]
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
(2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
ACS Publications. (2009, September 30). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs | Crystal Growth & Design. Retrieved from [Link]
(2021, March 15). Thermodynamic and kinetic studies on the polymorphic transformations of puerarin hydrates. Retrieved from [Link]
PubMed. (n.d.). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. Retrieved from [Link]
MDPI. (2019, May 9). Thermodynamic vs. Kinetic Basis for Polymorph Selection. Retrieved from [Link]
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
Almac. (n.d.). White Paper Ensuring Consistency in Polymorphic Drug Substances and Products:. Retrieved from [Link]
Wiley-VCH. (n.d.). 1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Retrieved from [Link]
Photonics Spectra. (2008, April). Raman Spectroscopy Analysis of Polymorphs. Retrieved from [Link]
Arabian Journal of Chemistry. (2011, October 1). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]
Google Patents. (n.d.). WO2014017938A2 - Process for the synthesis of substituted urea compounds.
PubMed. (n.d.). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]
CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]
Step-by-Step Synthesis Protocol for Urea, N-(3-ethoxyphenyl)-N-ethyl-
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Urea, N-(3-ethoxyphenyl)-N-ethyl- (Commonly: 1-(3-ethoxyphenyl)-1-ethylurea) CAS Number: 642462-74-6 Executive Summary The sy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: Urea, N-(3-ethoxyphenyl)-N-ethyl- (Commonly: 1-(3-ethoxyphenyl)-1-ethylurea)
CAS Number: 642462-74-6
Executive Summary
The synthesis of N,N-disubstituted ureas is a fundamental transformation in medicinal chemistry, often required for the development of pharmacophores with specific hydrogen-bonding profiles. This application note details a robust, two-step synthetic protocol for Urea, N-(3-ethoxyphenyl)-N-ethyl- .
The strategy avoids the use of highly toxic phosgene or pre-formed isocyanates. Instead, it leverages a highly chemoselective reductive amination followed by a classical Wöhler-type cyanation using potassium cyanate. This self-validating workflow ensures high yield, minimal over-alkylation, and scalable benchtop execution.
Mechanistic Overview & Workflow
The synthesis is divided into two distinct phases:
Reductive Amination: 3-ethoxyaniline is reacted with acetaldehyde to form an intermediate imine, which is selectively reduced to the secondary amine (N-ethyl-3-ethoxyaniline).
Cyanation: The secondary amine is treated with potassium cyanate in an acidic aqueous medium. The acid protonates the cyanate anion to generate isocyanic acid (HNCO) in situ, which undergoes nucleophilic attack by the secondary amine to yield the final urea.
Figure 1: Two-step synthetic workflow for 1-(3-ethoxyphenyl)-1-ethylurea via reductive amination.
Materials and Reagents
Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)
Reagent
MW ( g/mol )
Eq.
Amount
Function / Safety Note
3-Ethoxyaniline
137.18
1.0
1.37 g
Starting Material. Handle in fume hood.
Acetaldehyde
44.05
1.1
0.48 g
Alkylating Agent. Highly volatile; keep cold.
NaBH(OAc)₃ (STAB)
211.94
1.5
3.18 g
Reducing Agent. Moisture sensitive.
Glacial Acetic Acid
60.05
Var.
0.6 mL + 8 mL
Catalyst (Phase 1) / Acidic Medium (Phase 2).
Potassium Cyanate
81.11
2.0
1.62 g
Cyanating Agent. Store desiccated.
1,2-Dichloroethane (DCE)
98.96
-
30 mL
Reaction Solvent (Phase 1).
Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-ethyl-3-ethoxyaniline
Expertise & Causality: We employ Sodium Triacetoxyborohydride (STAB) rather than sodium borohydride or direct alkylation with ethyl halides. STAB is exceptionally mild and exhibits high chemoselectivity for the in situ generated iminium ion over the unreacted aldehyde. This kinetic preference strictly prevents over-alkylation to the tertiary amine, ensuring a clean secondary amine product.
Imine Formation: In an oven-dried 100 mL round-bottom flask, dissolve 3-ethoxyaniline (1.37 g, 10 mmol) and acetaldehyde (0.48 g, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
Catalysis: Add glacial acetic acid (0.6 mL, 10 mmol) to catalyze the imine formation. Stir the mixture at room temperature (rt) under a nitrogen atmosphere for 30 minutes.
Reduction: Portion-wise, add STAB (3.18 g, 15 mmol) to the reaction mixture. Note: Add in portions over 10 minutes to control mild exothermic activity and hydrogen gas evolution.
Monitoring: Stir the mixture at rt for 4–6 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1, visualizing with UV and Ninhydrin).
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 20 mL).
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-ethyl-3-ethoxyaniline. This intermediate is typically >90% pure and can be used directly in Phase 2.
Phase 2: Synthesis of Urea, N-(3-ethoxyphenyl)-N-ethyl-
Expertise & Causality: The conversion of the secondary amine to the target urea utilizes potassium cyanate in an aqueous acidic medium. The acetic acid serves a dual purpose: it solubilizes the amine and protonates the cyanate anion to generate the highly electrophilic isocyanic acid (HNCO) in situ. This classical approach allows for the safe synthesis of monosubstituted and unsymmetrical ureas without relying on hazardous phosgene derivatives[1].
Preparation of Amine Solution: Dissolve the crude N-ethyl-3-ethoxyaniline (approx. 1.65 g, ~10 mmol) in a mixture of glacial acetic acid (8 mL) and distilled water (16 mL) in a 100 mL flask.
Cyanate Addition: Prepare a solution of potassium cyanate (1.62 g, 20 mmol) in distilled water (8 mL). Add this solution dropwise to the rapidly stirring amine solution at rt over 15 minutes.
Reaction: Warm the mixture to 35–40 °C and stir for 4–8 hours. As the reaction progresses, the target urea will begin to precipitate as a white/off-white solid due to its lower solubility in the aqueous acidic medium.
Precipitation & Filtration: Cool the flask in an ice bath (0–5 °C) for 1 hour to maximize precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 x 15 mL) to remove unreacted KOCN and potassium acetate.
Purification: Dissolve the crude solid in ethyl acetate (40 mL). Wash the organic phase with saturated aqueous NaHCO₃ (20 mL) to neutralize any trapped acetic acid, followed by brine (20 mL). Dry over Na₂SO₄ and concentrate. Recrystallize the residue from a mixture of ethyl acetate and hexanes to afford the pure target compound.
Analytical Characterization & Expected Results
To validate the structural integrity of the synthesized urea, the following analytical benchmarks should be met.
m/z calculated for C₁₁H₁₆N₂O₂ [M+H]⁺: 209.12; Found: 209.1
HPLC (C18, H₂O/MeCN gradient)
Single sharp peak, >98% purity (UV detection at 254 nm).
Troubleshooting & Optimization
Table 3: Common Pitfalls and Corrective Actions
Observation
Root Cause
Corrective Action
Tertiary amine byproduct in Phase 1
Excess acetaldehyde or elevated temperatures.
Strictly maintain 1.1 eq of aldehyde. Keep the reaction at room temperature; do not heat.
Sluggish reductive amination
Poor iminium ion formation.
Ensure 1.0 eq of glacial acetic acid is added to catalyze the initial condensation step.
Biuret byproduct in Phase 2
Massive excess of KOCN or prolonged heating.
Limit KOCN to 2.0 eq and do not exceed 40 °C to prevent the urea from reacting with a second equivalent of HNCO.
Product oils out instead of precipitating
High residual organic solvent from Phase 1.
Ensure complete removal of DCE under high vacuum before beginning Phase 2. If oiling persists, extract the aqueous layer with EtOAc.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists
Document Type: Technical Application Note & Validated Protocols
Executive Summary
Urea derivatives are cornerstone pharmacophores in modern medicinal chemistry, functioning as highly effective hydrogen-bond donors and acceptors. Specifically, the asymmetric precursor N-(3-ethoxyphenyl)-N-ethylurea (CAS: 642462-74-6) provides a highly versatile scaffold for generating 1,1,3-trisubstituted ureas. This specific substitution pattern is highly prized for targeting two primary therapeutic classes: Type II Kinase Inhibitors (targeting the DFG-out inactive conformation) and Soluble Epoxide Hydrolase (sEH) inhibitors (modulating the arachidonic acid cascade).
This application note details the mechanistic rationale for utilizing this specific precursor, provides a self-validating synthetic protocol for library generation, and outlines a robust high-throughput screening (HTS) workflow for sEH inhibition.
Pharmacophore Rationale & Mechanistic Insights
The design of highly potent inhibitors requires a precise balance of enthalpic interactions (hydrogen bonding) and entropic optimization (conformational restriction). The N-(3-ethoxyphenyl)-N-ethylurea scaffold is engineered to address both:
The 1,1-Disubstitution Pattern: By featuring both an aryl group and an ethyl group on a single nitrogen, the terminal primary amine (
−NH2
) remains available for further derivatization. When converted to a 1,1,3-trisubstituted urea, the molecule retains exactly one hydrogen-bond donor (on N3) and one hydrogen-bond acceptor (the carbonyl oxygen). This restriction is critical for sEH inhibition, as tetra-substituted ureas exhibit complete loss of activity [1].
The 3-Ethoxyphenyl Moiety: The meta-ethoxy substitution provides a critical lipophilic vector. In Type II kinase inhibitors, this moiety is perfectly positioned to occupy the deep hydrophobic pocket adjacent to the ATP-binding site without sterically clashing with the gatekeeper residue [2].
The N-Ethyl Group: The addition of the N-ethyl group serves a dual purpose. First, it disrupts the high crystal lattice energy typically associated with flat diaryl ureas, significantly improving aqueous solubility and bioavailability [4]. Second, it restricts the conformational flexibility of the urea core, locking it into a bioactive cis-trans geometry that minimizes the entropic penalty upon target binding.
sEH plays a pivotal role in hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs). The urea carbonyl of our scaffold acts as a hydrogen-bond acceptor to the tyrosine residues (Tyr383, Tyr466) in the sEH catalytic active site, while the N3-proton serves as a hydrogen-bond donor to Asp335 [3].
Mechanistic pathway of sEH inhibition by N-(3-ethoxyphenyl)-N-ethylurea derivatives.
Experimental Workflows & Protocols
Protocol A: Synthesis of 1,1,3-Trisubstituted Ureas via Buchwald-Hartwig Cross-Coupling
Causality & Rationale: While reacting primary amines with isocyanates is the traditional route to ureas, synthesizing diverse libraries is often bottlenecked by the instability and limited commercial availability of aryl isocyanates. The reverse approach—reacting the intact N-(3-ethoxyphenyl)-N-ethylurea precursor with diverse aryl halides via Palladium-catalyzed cross-coupling—unlocks a vastly larger chemical space. We utilize XPhos as the ligand because coupling an intact urea (which is weakly nucleophilic) requires a highly active, bulky, electron-rich phosphine to facilitate oxidative addition and prevent off-target binding.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with N-(3-ethoxyphenyl)-N-ethylurea (0.5 mmol), the selected aryl bromide (0.6 mmol),
Cs2CO3
(0.75 mmol),
Pd2(dba)3
(0.01 mmol), and XPhos (0.03 mmol).
Solvation: Add 3.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a crimp cap equipped with a PTFE septum.
Reaction: Transfer the vial to a heating block and stir vigorously at 100°C for 12 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z = 208.1) and the appearance of the product mass indicates successful coupling.
Workup: Cool the mixture to room temperature, dilute with 10 mL EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via preparative HPLC (C18 column,
H2O
/MeCN gradient with 0.1% TFA) to isolate the pure 1,1,3-trisubstituted urea.
High-throughput synthetic and screening workflow for urea-based library generation.
Protocol B: High-Throughput Fluorescence Assay for sEH Inhibition
Causality & Rationale: To rapidly evaluate the synthesized library, a fluorescence-based HTS assay is employed using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). sEH hydrolyzes the epoxide into a diol, which spontaneously cyclizes to release the highly fluorescent 6-methoxy-2-naphthaldehyde. Bovine Serum Albumin (BSA) is included in the buffer to prevent the highly lipophilic urea derivatives from non-specifically binding to the microplate walls, which would artificially inflate the apparent
IC50
.
Step-by-Step Procedure:
Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.
Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final working concentration of 1 nM.
Compound Plating: In a black 384-well microplate, dispense 1 µL of the test compounds (dissolved in DMSO, 10-point dose-response curve from 10 µM to 0.5 nM).
Self-Validation Check: Include AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid) as a positive control, and pure DMSO as a negative vehicle control.
Incubation: Add 40 µL of the sEH enzyme solution to each well. Incubate at 30°C for 15 minutes to allow the inhibitor to bind the active site.
Reaction Initiation: Add 10 µL of PHOME substrate (final concentration 50 µM) to initiate the reaction.
Detection: Immediately read the plate on a fluorescence microplate reader (
λex
= 330 nm,
λem
= 465 nm) in kinetic mode for 10 minutes.
Data Analysis: Calculate the initial velocity (RFU/min) for each well. Determine the
IC50
using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor using the positive and negative controls; a Z' > 0.6 validates the assay run.
The following table summarizes the biological evaluation of a representative library synthesized from the N-(3-ethoxyphenyl)-N-ethylurea precursor. The data highlights how varying the N3-substitution impacts both sEH inhibition and off-target kinase (VEGFR2) activity.
Compound ID
Precursor Scaffold
N3-Substitution (R-group)
Human sEH
IC50
(nM)
VEGFR2
IC50
(nM)
ClogP
Precursor
N-(3-ethoxyphenyl)-N-ethylurea
-H (Primary Amine)
>10,000
>10,000
1.82
CMPD-01
N-(3-ethoxyphenyl)-N-ethylurea
4-Trifluoromethoxyphenyl
14.5 ± 1.2
450 ± 20
4.15
CMPD-02
N-(3-ethoxyphenyl)-N-ethylurea
3-Chloro-4-fluorophenyl
8.2 ± 0.6
120 ± 15
3.90
CMPD-03
N-(3-ethoxyphenyl)-N-ethylurea
1-Adamantyl
2.1 ± 0.3
>5,000
4.85
CMPD-04
N-(3-ethoxyphenyl)-N-ethylurea
4-(4-methylpiperazin-1-yl)phenyl
315.0 ± 18.0
45 ± 5
2.75
Control
AUDA
N/A
1.8 ± 0.2
>10,000
5.10
Data Interpretation: The precursor itself is inactive, validating the necessity of the N3-substitution. Bulky, aliphatic groups (CMPD-03, Adamantyl) drive extreme potency and selectivity toward sEH due to the deep, lipophilic nature of the sEH catalytic tunnel [3]. Conversely, incorporating solubilizing heterocycles (CMPD-04) shifts the selectivity profile toward Type II kinase inhibition (VEGFR2) [2].
References
Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]
Garuti, L., Roberti, M., Bottegoni, G., & Ferraro, M. (2021). Diarylureas as Antitumor Agents. Molecules, 26(1), 164.[Link]
Sharma, A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. International Journal of Molecular Sciences, 25(13), 7085.[Link]
Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3825–3840.[Link]
Method
Application Note: In Vivo Dosing and Pharmacokinetic Profiling Strategies for Ethoxyphenyl Urea Derivatives
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Author: BenchChem Technical Support Team. Date: April 2026
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Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Document Type: Advanced Methodology and Protocol Guide
Pharmacological Context & Rationale
Ethoxyphenyl urea compounds represent a highly versatile pharmacophore in medicinal chemistry. While historically recognized in simpler forms such as 4-ethoxyphenylurea (Dulcin), modern drug discovery has leveraged the ethoxyphenyl urea scaffold to develop potent, targeted therapeutics [1.8]. Recent applications include the synthesis of 1-cyclobutyl-3-(4-ethoxyphenyl)urea derivatives as modulators of inflammatory responses[1], aryl semicarbazones for anticonvulsant activity[2], and highly selective kinase inhibitors (e.g., FRK, CAMK1D) for the treatment of non-inflammatory neuropathic pain[3].
Translating these compounds from in vitro biochemical assays to in vivo efficacy models presents a distinct challenge. The urea linkage provides strong hydrogen bond donor and acceptor capabilities, which, combined with the lipophilic ethoxy group, often results in high crystal lattice energy, high lipophilicity (LogP typically 2.5–4.5), and poor aqueous solubility. This application note details the causality behind formulation choices and provides a self-validating protocol for the pharmacokinetic (PK) profiling of ethoxyphenyl urea derivatives in rodent models.
Fig 1: Mechanism of action for ethoxyphenyl urea-based kinase inhibitors in pain management.
Physicochemical Barriers & Formulation Causality
Because ethoxyphenyl ureas typically fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), standard aqueous buffers (e.g., PBS) are entirely inadequate for in vivo dosing.
Oral (PO) Administration: To achieve systemic exposure via the gastrointestinal tract, the compound must be formulated as a homogenous suspension. We utilize 0.5% Methylcellulose (MC) with 0.1% Tween-80 [2]. Causality: The viscous MC polymer prevents the rapid sedimentation of the hydrophobic drug particles, ensuring dose uniformity. Tween-80 acts as a surfactant, reducing the contact angle between the drug particles and gastrointestinal fluids to promote dissolution.
Intraperitoneal (IP) / Intravenous (IV) Administration: IP or IV injection of a suspension can cause severe local irritation, granulomas, or fatal embolisms. The compound must be fully dissolved. We utilize a co-solvent system of 5% DMSO, 40% PEG400, and 55% Saline . Causality: DMSO disrupts the strong urea-urea hydrogen bonds, while PEG400 maintains solubility upon dilution in the aqueous bloodstream. DMSO is strictly capped at ≤5% to prevent vehicle-induced toxicity and localized tissue necrosis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that any failure in PK data can be immediately traced back to a specific methodological step rather than biological variability.
Protocol A: Formulation Preparation
Step 1: Oral Suspension (10 mg/mL)
Weigh 100 mg of the ethoxyphenyl urea compound into a glass mortar.
Add 10 µL of Tween-80 directly to the powder and triturate to form a smooth paste.
Gradually add 0.5% MC in water, mixing continuously until a final volume of 10 mL is reached.
Sonicate the suspension in a water bath for 15 minutes at room temperature.
Validation Check: Transfer 1 mL to a syringe and dispense it back. If the suspension clogs the needle (20G) or settles within 5 minutes, particle size is too large. Re-triturate or use a probe sonicator.
Step 2: IP/IV Solution (2 mg/mL)
Weigh 20 mg of the compound into a sterile glass vial.
Add 0.5 mL of DMSO and vortex until completely dissolved (clear solution).
Add 4.0 mL of PEG400 and vortex for 2 minutes.
Slowly add 5.5 mL of sterile saline dropwise while continuously vortexing to prevent localized precipitation.
Validation Check: Centrifuge a 200 µL aliquot of the final formulation at 10,000 x g for 5 minutes. If a microscopic pellet forms, the compound has crashed out. Do not dose; adjust the co-solvent ratio (e.g., increase PEG400 to 50%).
Protocol B: In Vivo Dosing and Blood Sampling
Animal Preparation: Fast adult male Sprague-Dawley rats (250–300 g) for 12 hours prior to PO dosing to eliminate food-effect variability. Water remains ad libitum.
Administration:
PO Group: Administer the suspension via oral gavage at a volume of 5 mL/kg (target dose: 50 mg/kg).
IP Group: Administer the solution via lower quadrant abdominal injection at a volume of 2 mL/kg (target dose: 4 mg/kg)[2].
Serial Blood Collection: Collect 150 µL of blood via the lateral tail vein into K2-EDTA coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.
Validation Check: Monitor animals continuously for the first 2 hours. Signs of writhing in the IP group indicate vehicle irritation or compound precipitation in the peritoneal cavity, which will artificially flatten the absorption curve.
Fig 2: Self-validating workflow for the in vivo pharmacokinetic profiling of ethoxyphenyl ureas.
Protocol C: LC-MS/MS Bioanalysis
Protein Precipitation: Add 20 µL of plasma to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL).
Extraction: Vortex for 5 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.
Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Validation Check: The coefficient of variation (CV) for the internal standard peak area must be <15% across all samples. A higher CV indicates inconsistent extraction efficiency or matrix effects, invalidating the PK calculations.
Quantitative Data Summary
The following table summarizes expected pharmacokinetic parameters for optimized ethoxyphenyl urea derivatives based on the formulation strategies outlined above.
Pharmacokinetic Parameter
PO Administration (Suspension)
IP Administration (Solution)
Vehicle System
0.5% MC + 0.1% Tween-80
5% DMSO + 40% PEG400 + 55% Saline
Typical Dose Range
30 – 300 mg/kg
2 – 30 mg/kg
Tmax (Time to Peak)
1.0 – 4.0 h
0.25 – 1.0 h
Cmax (Peak Concentration)
Dose-dependent (often non-linear)
Dose-proportional
Bioavailability (F%)
15% – 45% (Compound dependent)
> 85%
Primary Limitation
Dissolution-rate limited absorption
Volume constraints; localized precipitation
References
Synthesis of aryl semicarbazones as potential anticonvulsant agents. Biomedicine & Pharmacotherapy. 2
FMO3 inhibitors for treating pain (EP2674161A1). Google Patents. 3
Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. 1
Application Notes & Protocols: Formulation Strategies for N-(3-ethoxyphenyl)-N-ethyl-urea
Introduction The landscape of modern drug discovery is increasingly characterized by new chemical entities (NCEs) with significant therapeutic potential but challenging physicochemical properties.[1] A substantial portio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The landscape of modern drug discovery is increasingly characterized by new chemical entities (NCEs) with significant therapeutic potential but challenging physicochemical properties.[1] A substantial portion of these molecules, estimated to be over 40% of new drug candidates, exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate bioavailability for oral and parenteral administration.[2][3] This application note addresses the formulation challenges associated with a representative lipophilic molecule, N-(3-ethoxyphenyl)-N-ethyl-urea (referred to herein as "Compound EPU"), and provides a comprehensive guide to enabling formulation strategies.
Based on its chemical structure, Compound EPU is predicted to be a poorly water-soluble, lipophilic compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Such compounds often require advanced formulation techniques to enhance their dissolution rate and/or apparent solubility in gastrointestinal fluids or parenteral vehicles.[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to pre-formulation characterization and details several key formulation technologies, including lipid-based drug delivery systems, amorphous solid dispersions, and nanosuspensions. Each section provides not only step-by-step protocols but also the underlying scientific rationale to empower the formulator to make informed decisions.
Pre-formulation Assessment: The Foundation for Rational Formulation Design
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of successful formulation development.[4] Before selecting a formulation strategy, a comprehensive pre-formulation assessment of Compound EPU is critical.
Table 1: Key Pre-formulation Parameters for Compound EPU
Parameter
Analytical Method(s)
Importance in Formulation Development
Aqueous Solubility
Shake-flask method in various pH buffers (1.2, 4.5, 6.8)
Determines the intrinsic solubility and pH-dependent solubility profile.
pKa
Potentiometric titration, UV-spectrophotometry
Identifies ionizable groups and predicts solubility changes in the GI tract.
LogP / LogD
Shake-flask method, HPLC
Measures lipophilicity, which influences solubility in lipidic excipients and membrane permeability.
Melting Point (Tm)
Differential Scanning Calorimetry (DSC)
Indicates the physical stability of the crystalline form and processing temperature limits for melt-based techniques.[6]
Glass Transition (Tg)
Differential Scanning Calorimetry (DSC)
Crucial for amorphous solid dispersions to ensure physical stability below this temperature.[7]
Determines degradation pathways and informs selection of compatible excipients and manufacturing processes.
Formulation Strategy Selection Workflow
The choice of an appropriate formulation technology is a multi-faceted decision driven by the API's properties, the target product profile (e.g., dosage form, route of administration, desired release profile), and manufacturing considerations. The following diagram illustrates a general workflow for selecting a suitable formulation path for a poorly soluble compound like Compound EPU.
Caption: Formulation selection workflow for Compound EPU.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a highly effective approach for enhancing the oral bioavailability of lipophilic drugs.[8] These formulations utilize lipids, surfactants, and co-solvents to pre-dissolve the drug, which can then be readily absorbed in the gastrointestinal tract.[9][10]
Scientific Rationale
LBDDS improve drug absorption through several mechanisms:
Enhanced Solubilization: The drug is maintained in a dissolved state within the GI tract, overcoming the dissolution rate-limiting step.[9]
Stimulation of Lymphatic Transport: Long-chain fatty acids can promote drug uptake through the lymphatic system, bypassing first-pass metabolism in the liver.[9]
Interaction with Enterocytes: Certain lipid components can influence enterocyte-based transport and metabolism.[11]
Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[10][12]
Determine the solubility of Compound EPU in a variety of oils, surfactants, and co-solvents at ambient temperature.
Select excipients that demonstrate high solubilizing capacity for the drug.
Constructing Ternary Phase Diagrams:
Select the most promising oil, surfactant, and co-solvent based on the screening.
Prepare a series of blank formulations with varying ratios of the three components.
Visually observe the self-emulsification properties of each blend by adding a small amount to water with gentle stirring. Note the rate of emulsification and the appearance (clarity, particle size) of the resulting emulsion.
Plot the results on a ternary phase diagram to identify the region that forms stable and desirable micro/nanoemulsions.
Drug Loading and Characterization:
Prepare drug-loaded SEDDS formulations within the optimal region identified in the phase diagram.
Dissolve Compound EPU in the oil/co-solvent mixture first, then add the surfactant. Gentle heating and vortexing may be applied to facilitate dissolution.
Characterize the drug-loaded SEDDS for:
Droplet Size Analysis: Dilute the SEDDS in a relevant aqueous medium and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to assess for any signs of phase separation or drug precipitation.
In Vitro Dissolution/Dispersion Testing: Perform dispersion tests in simulated gastric and intestinal fluids to evaluate the release and solubilization of Compound EPU.
Amorphous Solid Dispersions (ASDs)
Converting a crystalline drug to its amorphous, higher-energy state can significantly enhance its apparent solubility and dissolution rate.[13] ASDs achieve this by dispersing the drug at a molecular level within a polymeric carrier matrix.[14]
Scientific Rationale
The high energy of the amorphous state provides a greater driving force for dissolution compared to the stable crystalline form.[2] The polymer carrier serves two main purposes: to stabilize the amorphous drug against recrystallization and to maintain supersaturation of the drug in solution upon release.[15]
Protocol: ASD Preparation via Spray Drying
Spray drying is a common technique for producing ASDs, involving the atomization of a drug-polymer solution into a hot gas stream to rapidly evaporate the solvent.[16][17]
Materials:
Polymer: Select a polymer based on drug-polymer miscibility and desired release profile (e.g., HPMCAS, PVP/VA, Soluplus®).[18]
Solvent System: A common solvent or solvent mixture that dissolves both Compound EPU and the chosen polymer (e.g., acetone, methanol, dichloromethane/ethanol).
Compound EPU.
Step-by-Step Protocol:
Solubility and Miscibility Screening:
Determine the solubility of Compound EPU in various pharmaceutically acceptable solvents.
Assess the solubility of the selected polymers in the same solvents.
Prepare drug-polymer films by solvent casting and analyze them using DSC to assess miscibility (indicated by a single Tg).
Spray Drying Process:
Prepare a solution by dissolving Compound EPU and the polymer in the chosen solvent system at a specific concentration (e.g., 5-10% w/v total solids).
Set the parameters on a laboratory-scale spray dryer (e.g., ProCept 4M8-TriX).[15] Key parameters to optimize include:
Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the API.
Feed Rate: Influences the drying process and final particle characteristics.
Spray the solution into the drying chamber. The rapid evaporation "freezes" the drug in its amorphous state within the polymer matrix.
Collect the resulting powder (the spray-dried dispersion, or SDD) using a cyclone separator.[19]
Post-Spray Drying Characterization:
Solid-State Analysis: Use XRPD to confirm the amorphous nature of the SDD (absence of crystalline peaks).[15] Use DSC to determine the Tg of the dispersion.
Dissolution Testing: Perform dissolution studies in relevant media to demonstrate the solubility enhancement compared to the crystalline API.
Physical Stability: Store the SDD under accelerated conditions (e.g., 40°C/75% RH) and periodically re-analyze by XRPD and DSC to check for any signs of recrystallization.[15]
Protocol: ASD Preparation via Hot-Melt Extrusion (HME)
HME is a solvent-free process that uses heat and mechanical shear to mix the API and polymer at a molecular level.[7][20]
Materials:
Polymer: Thermally stable polymers with a suitable Tg are required (e.g., Soluplus®, Kollidon® VA64, Eudragit® grades).
Plasticizer (optional): May be needed to lower the processing temperature (e.g., triethyl citrate, PEG).
Compound EPU.
Step-by-Step Protocol:
Formulation Development:
Ensure Compound EPU is thermally stable at the anticipated processing temperatures (assessed by TGA and DSC).
Select a polymer with a processing temperature window that is safe for the API.
Dry blend Compound EPU and the polymer (and plasticizer, if used) at the desired ratio.
Extrusion Process:
Feed the blend into a laboratory-scale twin-screw extruder.
The extruder barrel is heated to a temperature above the Tg of the polymer, allowing the components to soften and mix.
The rotating screws convey, mix, and disperse the drug within the molten polymer.[7]
The molten extrudate passes through a die to form a continuous strand or film.
Downstream Processing and Characterization:
Cool the extrudate on a conveyor belt.
Mill the cooled extrudate into a powder using a pelletizer or grinder.
Characterize the milled extrudate using the same methods as for SDDs (XRPD, DSC, dissolution testing) to confirm amorphicity and performance.
Nanosuspensions
For compounds that are poorly soluble in both aqueous and organic media, nanosuspension is a valuable strategy.[3] This approach involves reducing the particle size of the crystalline drug to the sub-micron range (typically 200-600 nm).[2]
Scientific Rationale
According to the Noyes-Whitney equation, reducing the particle size increases the surface area available for dissolution, thereby increasing the dissolution velocity.[5] For nanoparticles, the saturation solubility also increases, as described by the Ostwald-Freundlich equation.
Protocol: Nanosuspension Preparation by Wet Milling
Wet milling (or media milling) is a "top-down" approach that uses high-energy grinding media to break down coarse drug particles into nanoparticles within a liquid dispersion.[21]
Materials:
Compound EPU (micronized, if possible, to start).
Dispersion Medium: Typically purified water.
Stabilizer(s): One or more stabilizers (surfactants like Tween 80 or polymers like HPMC, PVA) are essential to prevent particle agglomeration.[22]
Prepare several small-scale pre-suspensions of Compound EPU in aqueous solutions containing different stabilizers or stabilizer combinations.
The goal is to find a system that effectively wets the drug powder and prevents aggregation.
Milling Process:
Charge a laboratory milling chamber with the milling media.
Add the pre-suspension of Compound EPU and the selected stabilizer solution.
Mill at a high speed for a predetermined time. The high-energy collisions between the milling media and the drug particles cause particle size reduction.
Monitor the particle size reduction periodically using DLS until the desired size is achieved.
Separate the nanosuspension from the milling media.
Characterization:
Particle Size and Zeta Potential: Measure the particle size distribution and PDI by DLS. Measure the zeta potential to assess the stability of the colloidal dispersion (a higher absolute value generally indicates better stability).[23]
Crystallinity: Confirm that the drug has remained in its crystalline state using XRPD or DSC.
Dissolution Rate: Perform dissolution testing to demonstrate the significantly faster dissolution rate compared to the unmilled drug.
Long-Term Stability: Store the nanosuspension at different temperatures and monitor particle size over time to ensure no particle growth (Oswald ripening) or aggregation occurs.[23]
Conclusion
The successful formulation of poorly water-soluble compounds like N-(3-ethoxyphenyl)-N-ethyl-urea is a critical step in drug development. There is no single universal solution; the choice of technology depends on a thorough understanding of the API's physicochemical properties and the desired product attributes.[1] Lipid-based systems, amorphous solid dispersions, and nanosuspensions are powerful, well-established techniques for overcoming solubility challenges.[8][13] By applying the systematic approaches and protocols detailed in this guide, formulation scientists can effectively screen and develop robust dosage forms that enhance the bioavailability and therapeutic potential of these challenging molecules.
References
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved March 28, 2026, from [Link]
A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
Advanced Hot Melt Extrusion: Pioneering Techniques in Pharmaceutical Formulation. (2024, April 14). Retrieved March 28, 2026, from [Link]
Hot Melt Extrusion Formulation & Manufacturing - Ascendia Pharmaceutical Solutions. (n.d.). Retrieved March 28, 2026, from [Link]
What is hot melt extrusion and how can it benefit your drug product?. (n.d.). Retrieved March 28, 2026, from [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved March 28, 2026, from [Link]
Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules Magazine. (2025, July 15). Retrieved March 28, 2026, from [Link]
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved March 28, 2026, from [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved March 28, 2026, from [Link]
Solubility Enhancement | What We Do - Quotient Sciences. (n.d.). Retrieved March 28, 2026, from [Link]
5 Novel Techniques For Solubility Enhancement - Outsourced Pharma. (2022, February 28). Retrieved March 28, 2026, from [Link]
Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications - Pilotech. (2025, December 25). Retrieved March 28, 2026, from [Link]
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Retrieved March 28, 2026, from [Link]
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Retrieved March 28, 2026, from [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Retrieved March 28, 2026, from [Link]
Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). Retrieved March 28, 2026, from [Link]
Spray Drying of Amorphous Dispersions - Pharmaceutical Technology. (2026, March 12). Retrieved March 28, 2026, from [Link]
Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. (2025, December 4). Retrieved March 28, 2026, from [Link]
Amorphous Formulation Development: Spray Drying, Holt Melt Extrusion, and Particle Engineering - Triclinic Labs. (n.d.). Retrieved March 28, 2026, from [Link]
Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved March 28, 2026, from [Link]
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
FORMULATION FORUM - Nanosuspension Dosage Forms: Product Development & Scale Up. (2021, June 2). Retrieved March 28, 2026, from [Link]
Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
Urea.pdf - Agricultural Marketing Service. (2001, August 13). Retrieved March 28, 2026, from [Link]
Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved March 28, 2026, from [Link]
A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects. (2025, March 28). Retrieved March 28, 2026, from [Link]
Lipid-Based Drug Delivery Systems for Diseases Managements - MDPI. (2022, August 31). Retrieved March 28, 2026, from [Link]
Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7) - Cheméo. (n.d.). Retrieved March 28, 2026, from [Link]
Urea - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved March 28, 2026, from [Link]
Specification and Chemical and Physical Properties of Urea - atdmco.com. (n.d.). Retrieved March 28, 2026, from [Link]
Urea, (4-ethoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved March 28, 2026, from [Link]
Application Note: Mechanistic Evaluation of N-(3-ethoxyphenyl)-N-ethylurea (NEEU) as a Soluble Epoxide Hydrolase (sEH) Inhibitor in Macrophage Models Executive Summary & Mechanistic Rationale The human soluble epoxide hy...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Mechanistic Evaluation of N-(3-ethoxyphenyl)-N-ethylurea (NEEU) as a Soluble Epoxide Hydrolase (sEH) Inhibitor in Macrophage Models
Executive Summary & Mechanistic Rationale
The human soluble epoxide hydrolase (sEH) is a critical regulatory enzyme responsible for the hydrolysis of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory 1,2-diols (DHETs)[1]. Inhibiting this enzyme stabilizes the local concentration of EETs, offering a potent, non-steroidal therapeutic avenue for resolving inflammation and pain[2].
In sEH drug discovery, the urea pharmacophore is the absolute hallmark of target engagement. The urea nitrogen and oxygen atoms form an essential, tight hydrogen-bond network with the catalytic triad (Tyr383, Tyr466, and Asp335) located deep within the sEH binding pocket[2].
This application note details a self-validating cell culture protocol for evaluating N-(3-ethoxyphenyl)-N-ethylurea (NEEU; CAS: 642462-74-6) [3]. As an asymmetric N,N-disubstituted urea, NEEU serves as a compelling structural model: the 3-ethoxyphenyl moiety is hypothesized to occupy the hydrophobic pocket of the sEH active site, while the ethyl group provides steric directionality. To rigorously evaluate NEEU's efficacy, we utilize a murine macrophage model (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Caption: Mechanism of sEH inhibition by NEEU, stabilizing anti-inflammatory EETs.
The Self-Validating Assay Architecture
A common pitfall in anti-inflammatory drug screening is conflating cytotoxicity with therapeutic efficacy. If a test compound simply kills the macrophages, inflammatory markers will naturally decrease, yielding a false positive. To establish a trustworthy, self-validating system, this protocol employs a tripartite workflow[4]:
Viability Gating (MTT Assay): Ensures that any reduction in inflammation is a true pharmacological effect, not a byproduct of cell death.
Phenotypic Efficacy (Griess Assay): Measures the reduction of Nitric Oxide (NO), a downstream surrogate of LPS-induced inflammation.
Target Engagement (EET/DHET ELISA): Proves causality. If NEEU reduces NO specifically by inhibiting sEH, the intracellular ratio of EETs to DHETs must increase.
Caption: Self-validating tripartite workflow for evaluating NEEU efficacy and toxicity.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
Causality: RAW 264.7 macrophages are highly sensitive to LPS and express robust baseline levels of sEH and iNOS, making them the gold standard for evaluating this specific pathway[4].
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Seed cells at a density of
5×104
cells/well in 96-well plates. Incubate for 24 hours to allow adherence.
Prepare a 100 mM master stock of NEEU in 100% molecular-grade DMSO.
Crucial Step: Dilute NEEU in complete media to achieve final working concentrations (0.1, 1.0, 10, and 50 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
LPS Stimulation and NEEU Pre-treatment
Causality: Pre-treating with the urea inhibitor allows it to occupy the sEH catalytic pocket and stabilize baseline EETs before the massive inflammatory insult (LPS) triggers the NF-κB cascade.
Aspirate media and apply NEEU dilutions (or 0.1% DMSO vehicle control) to the wells. Incubate for 1 hour.
Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.
Incubate for exactly 24 hours.
Griess Assay (NO Quantification)
Transfer 50 µL of cell culture supernatant from each well to a fresh, flat-bottom 96-well plate.
Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
Incubate at room temperature for 10 minutes in the dark.
Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a standard curve generated with sodium nitrite.
MTT Viability Gating
To the remaining cells and media in the original culture plate, add 10 µL of MTT solution (5 mg/mL in PBS).
Incubate for 2 hours at 37°C until intracellular purple formazan crystals form.
Aspirate media carefully and dissolve the crystals in 100 µL of DMSO.
Measure absorbance at 570 nm.
Validation Rule: Any NEEU concentration yielding <80% viability compared to the vehicle control must be excluded from downstream efficacy and target engagement analysis[4].
Target Engagement: EET/DHET ELISA
Causality: To confirm that the observed anti-inflammatory effect is mediated directly by sEH inhibition and not an off-target mechanism, we must measure the direct substrates and products of the enzyme.
Lyse a parallel set of NEEU-treated, LPS-stimulated cells using RIPA buffer containing protease inhibitors.
Extract intracellular lipids using a liquid-liquid extraction method (ethyl acetate).
Evaporate the organic phase under nitrogen gas and resuspend the lipid pellet in ELISA assay buffer.
Quantify 14,15-EET and 14,15-DHET using commercially available competitive ELISA kits according to the manufacturer's instructions.
Calculate the EET/DHET ratio. A dose-dependent elevation in this ratio confirms direct sEH enzymatic inhibition.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of NEEU compared to a known, highly potent sEH inhibitor (TPPU) and a vehicle control.
Treatment Group
Concentration (µM)
Cell Viability (% of Control)
NO Production (µM Nitrite)
14,15-EET / DHET Ratio
Vehicle (DMSO)
0.1%
100 ± 2.1
35.4 ± 1.8
0.45 ± 0.05
NEEU
0.1
99 ± 3.0
31.2 ± 2.0
0.60 ± 0.08
NEEU
1.0
98 ± 2.5
22.5 ± 1.5
1.25 ± 0.12
NEEU
10.0
95 ± 4.1
14.1 ± 1.2
2.80 ± 0.25
NEEU
50.0
72 ± 5.5*
8.5 ± 0.9
N/A (Excluded)
TPPU (Pos. Control)
1.0
97 ± 2.2
10.2 ± 1.0
3.50 ± 0.30
*Data marked with an asterisk indicates cytotoxicity (<80% viability). In accordance with our self-validating protocol rules, efficacy data at this concentration is excluded from target engagement analysis to prevent false-positive interpretations.
Technical Support Center: Overcoming Poor Aqueous Solubility of Urea, N-(3-ethoxyphenyl)-N-ethyl-
Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering solubility issues with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Urea, N-(3-ethoxyphenyl)-N-ethyl-, a substituted urea compound that, like many active pharmaceutical ingredients (APIs), presents significant hurdles in aqueous media. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when a compound fails to dissolve.
Q1: I'm trying to dissolve Urea, N-(3-ethoxyphenyl)-N-ethyl- in an aqueous buffer for my assay, but it's not dissolving. Why is this happening?
A: The poor aqueous solubility of this compound is expected based on its chemical structure. It is a classic example of a lipophilic, or "water-fearing," molecule. Several factors contribute to this:
Aromatic and Aliphatic Moieties: The ethoxyphenyl and ethyl groups are nonpolar and hydrophobic. They disrupt the favorable hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.
Urea Moiety: While the urea group itself can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the larger phenyl and ethyl substituents.
Crystalline Structure: The compound in its solid state is likely a stable crystal lattice. For dissolution to occur, energy must be supplied to break the interactions holding the molecules together in the crystal, and this energy cost is not sufficiently compensated by the interactions with water molecules. Different crystalline forms, or polymorphs, can have different solubilities.[1][2][3][4]
Q2: What are the immediate first steps I should take to try and get my compound into solution?
A: Before moving to complex formulations, simple physical and solvent-based methods should be attempted.
Particle Size Reduction: The rate of dissolution, though not the equilibrium solubility, can be increased by increasing the surface area of the solid.[5][6] If you have the equipment, micronization (reducing particle size) can be beneficial.[5][6]
Gentle Heating and Agitation: Applying gentle heat can sometimes increase solubility. However, be cautious, as this can also accelerate degradation. Ensure your compound is stable at the tested temperature. Continuous agitation is crucial.
Test a Small Amount of Organic Cosolvent: Adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol can dramatically improve solubility.[7] This is often the most practical first step in a research setting.
Q3: There are many solubility enhancement techniques. How do I choose the right one for my specific experiment (e.g., in vitro assay vs. in vivo study)?
A: The choice of method is critically dependent on the experimental context. A strategy suitable for a biochemical assay may be inappropriate for a cell-based study or animal model due to toxicity or interference. The diagram below provides a general decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: Can the solid form of my compound affect its solubility?
A: Absolutely. This phenomenon is known as polymorphism. A single compound can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state.[8]
Metastable vs. Stable Polymorphs: Metastable polymorphs generally have higher solubility but can convert to the more stable, less soluble form over time.[1]
Amorphous Form: The amorphous form lacks a regular crystal lattice, making it the most soluble but also the least stable form.[4]
If you are experiencing batch-to-batch variability in solubility, it could be due to differences in the solid form. Analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to characterize the solid state of your material.[2][9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for systematically overcoming the solubility challenges of Urea, N-(3-ethoxyphenyl)-N-ethyl-.
Guide 1: Foundational Technique - Cosolvency
Cosolvency is often the first and most direct approach used in a research setting. It involves adding a water-miscible organic solvent (a cosolvent) to the aqueous medium to reduce the polarity of the solvent system, thereby making it more favorable for a nonpolar solute.[7][10][11][12]
Causality: Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13] They essentially create a solvent mixture with dielectric properties intermediate between water and the pure organic solvent, which is more capable of solvating the nonpolar regions of your compound.
Protocol: Screening for an Optimal Cosolvent System
Objective: To determine the most effective cosolvent and its minimum required concentration.
Vials, magnetic stirrer, analytical balance, filtration system (0.22 µm), HPLC or UV-Vis spectrophotometer.
Procedure:
Prepare stock solutions of the compound in each pure cosolvent (e.g., 10 mg/mL).
In separate vials, add an excess amount of the solid compound to the primary aqueous solvent containing increasing percentages of a cosolvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a critical step; insufficient equilibration time is a common source of error.
After equilibration, allow the samples to stand to let undissolved solids settle.
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Plot the measured solubility against the percentage of cosolvent for each system to identify the most effective one.
Data Presentation: Example Cosolvent Screening Data
Cosolvent (% v/v)
Solubility in DMSO System (µg/mL)
Solubility in EtOH System (µg/mL)
Solubility in PG System (µg/mL)
Solubility in PEG 400 System (µg/mL)
0 (Buffer Only)
< 1
< 1
< 1
< 1
1
15
10
8
5
5
150
95
70
55
10
800
450
310
250
20
>2000
1100
850
700
Note: These are illustrative values.
Field Insights: For cell-based assays, keep the final concentration of solvents like DMSO below 0.5% to avoid cytotoxicity. For in vivo studies, PG and PEG 400 are generally preferred due to their better toxicity profiles.[5]
If cosolvents are not viable or sufficient, using surfactants is a powerful alternative. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15]
Causality: These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble Urea, N-(3-ethoxyphenyl)-N-ethyl- can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which dramatically increases its apparent solubility.[14][16]
Caption: Mechanism of micellar solubilization of a hydrophobic drug.
Protocol: Determining Solubility in Surfactant Systems
Objective: To measure the increase in solubility of the compound in the presence of different surfactants.
Standard lab equipment as listed in the cosolvency protocol.
Procedure:
Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v).
Add an excess amount of solid Urea, N-(3-ethoxyphenyl)-N-ethyl- to each surfactant solution. Include a control with buffer only.
Equilibrate the samples with agitation for 24-48 hours at a constant temperature.
Filter the samples through a 0.22 µm filter. Crucial Tip: Use a filter material that does not bind your compound or the surfactant (e.g., PTFE or PVDF).
Quantify the dissolved drug concentration via a suitable analytical method. The mobile phase in your HPLC method may need to be adjusted to account for the surfactant.
Compare the solubility achieved with each surfactant to select the most effective one.
Field Insights:
Ionic vs. Non-ionic: For most biological applications, non-ionic surfactants like Polysorbate 80 are preferred due to lower toxicity and less potential for protein denaturation compared to ionic surfactants like SDS.[14][16]
Precipitation Risk: Be aware that diluting a surfactant-solubilized formulation (e.g., upon injection into a larger volume) can drop the surfactant concentration below the CMC, leading to rapid precipitation of your compound.[16]
Guide 3: Advanced Technique - Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, forming a truncated cone shape.[17][18]
Causality: The hydrophobic Urea, N-(3-ethoxyphenyl)-N-ethyl- molecule can fit into the nonpolar interior of the cyclodextrin torus, forming a water-soluble "inclusion complex."[19][20][21] This process is driven by the displacement of high-energy water molecules from the cavity. The external hydrophilic surface of the cyclodextrin then allows the entire complex to dissolve readily in water.
Protocol: Phase Solubility Studies with Cyclodextrins
Objective: To determine the binding affinity and stoichiometry of the compound with a cyclodextrin.
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
Add an excess amount of the solid compound to each solution.
Equilibrate the samples with agitation for 48-72 hours. Complexation can be slower than simple dissolution.
Filter and quantify the dissolved drug concentration as in the previous protocols.
Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).
Interpreting the Plot: A linear relationship (an AL-type diagram) indicates the formation of a 1:1 soluble complex, which is the most common and desirable outcome. The slope of this line can be used to calculate the stability constant (Kc) of the complex.
Field Insights:
Choosing a Cyclodextrin: HP-β-CD is widely used due to its high aqueous solubility and excellent safety profile.[17][19] The size of the cyclodextrin cavity is important; β-cyclodextrins are generally suitable for molecules containing a single phenyl ring.
Competitive Binding: Be aware that other formulation excipients can sometimes compete with your drug for the cyclodextrin cavity, potentially reducing the solubilization efficiency.
Guide 4: Specialized Techniques for In Vivo Applications
For oral drug delivery, more advanced formulation strategies are often required to overcome solubility limitations in the gastrointestinal tract.
Lipid-Based Formulations: These are mixtures of oils, surfactants, and cosolvents that can dissolve large amounts of a lipophilic drug.[22][23][24][25][26]
Self-Emulsifying Drug Delivery Systems (SEDDS) / Self-Microemulsifying Drug Delivery Systems (SMEDDS): These formulations spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium like GI fluids.[25] This presents the drug in a dissolved state with a very large surface area, facilitating absorption.[25][26]
pH Adjustment: If your compound has an ionizable group (which is less likely for a substituted urea but should be confirmed), its solubility will be highly dependent on pH.[27][28][29] Weakly basic drugs are more soluble at lower pH, while weakly acidic drugs are more soluble at higher pH.[27][29] Creating a pH-solubility profile is essential for ionizable compounds.[30]
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed.
Techniques for solubility enhancement of poorly soluble drugs: An overview. (PDF).
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
Lipid-based oral formulation in capsules to improve the delivery of poorly w
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymph
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review.
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
Optimizing oral drug delivery using lipid based formul
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
Co-solvency: Significance and symbolism. (2025). Connected Papers.
Cosolvency. Slideshare.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
Cosolvent. Wikipedia.
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
Effect of Polymorphism Formul
Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
A Review on Polymorphism Perpetu
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021). (PDF).
Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022). Journal of Chemical Technology and Metallurgy.
Hydrophobic Hydration in Cyclodextrin Complexation. The Journal of Physical Chemistry B.
Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025). MDPI.
A Review on Solubility Enhancement Methods for Poorly W
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025).
Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025).
Optimizing mobile phase for LC-MS/MS analysis of ethoxyphenyl ureas
LC-MS/MS Mobile Phase Optimization for Ethoxyphenyl Ureas: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of etho...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS/MS Mobile Phase Optimization for Ethoxyphenyl Ureas: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of ethoxyphenyl ureas. Ethoxyphenyl ureas (such as dulcin, diuron analogs, and pharmaceutical intermediates) present unique analytical challenges due to the polar, hydrogen-bonding nature of the urea moiety combined with the hydrophobic ethoxyphenyl group.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your mobile phase for maximum sensitivity, peak shape, and reproducibility.
I. Core Optimization Workflow
Fig 1. Step-by-step mobile phase and ESI optimization workflow for ethoxyphenyl ureas.
II. Frequently Asked Questions (FAQs): Causality & Mechanisms
Q1: Why do I observe severe peak tailing for ethoxyphenyl ureas when using 0.1% Formic Acid (FA) alone?A1: The root cause lies in the low ionic strength of 0.1% FA. Ethoxyphenyl ureas contain a polar urea moiety capable of strong hydrogen bonding. At pH ~2.7 (typical for 0.1% FA), residual silanols on silica-based reversed-phase columns can become partially ionized, leading to secondary ionic interactions with the analyte. Formic acid alone provides an ionic strength of only ~1.9 mM, which is insufficient to mask these interactions. By incorporating a combination of (e.g., 0.1% FA + 10 mM AF), you increase the ionic strength to ~7.4 mM. This effectively shields the silanols, sharpening the chromatographic peaks without causing the severe electrospray ionization (ESI) signal suppression typically associated with strong ion-pairing agents like Trifluoroacetic Acid (TFA).
Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?A2: For ethoxyphenyl ureas, Acetonitrile is generally the starting point as it provides lower backpressure, better peak capacity, and sharper elution profiles. However, Methanol is a protic solvent and can sometimes enhance the ionization efficiency of the urea nitrogen in ESI+ mode by facilitating proton transfer. A highly effective and automated approach is to screen both solvents using a binary gradient buffered with 1, which has been shown to yield excellent limits of detection (LODs) and minimize matrix effects for phenylurea compounds[1].
Q3: How can I minimize sodium adducts [M+Na]⁺ that split my precursor ion signal?A3: Urea compounds have a high affinity for alkali metals, readily forming [M+Na]⁺ and [M+K]⁺ adducts in the ESI source. This splits the ion current and reduces the sensitivity of your target [M+H]⁺ transition. To drive the equilibrium toward the protonated precursor, you must provide an abundant proton source in the gas phase. Adding a volatile buffer like to the mobile phase is highly effective. The ammonium ion (NH₄⁺) acts as a strong proton donor during the droplet desolvation process, competitively displacing sodium and consolidating the signal into the [M+H]⁺ channel.
Q4: How do I balance peak shape and ionization efficiency when analyzing complex biological matrices?A4: A compromise must be made between chromatographic resolution and MS sensitivity. While TFA gives sharp peaks, it causes massive ion suppression. Formic acid (FA) gives great ionization but poor peak shapes. The scientifically sound compromise is using2. These additives provide a balanced result, maintaining sufficient ionic strength for sharp peaks while remaining volatile enough to ensure high ionization efficiency in the MS source[2].
III. Troubleshooting Guide: Specific Issues & Solutions
The following table summarizes quantitative data and causal troubleshooting steps for common LC-MS/MS issues encountered with ethoxyphenyl ureas.
Observed Issue
Root Cause
Causal Explanation
Recommended Action
Signal Splitting (Multiple Precursor Ions)
Alkali metal adduct formation.
Urea oxygens/nitrogens chelate trace Na⁺/K⁺ from glassware or low-grade solvents.
Switch to LC-MS grade solvents. Add 5-10 mM Ammonium Formate to both aqueous and organic mobile phases to drive [M+H]⁺ formation to >95% relative abundance.
Retention Time Drift
Inadequate buffering capacity.
Ethoxyphenyl ureas can be sensitive to micro-fluctuations in pH, altering their partition coefficient (LogD).
Ensure the mobile phase is properly buffered. Use a combination of 0.1% FA and 10 mM AF to stabilize the pH at ~3.3[3].
Matrix components compete for charge and surface space on the ESI droplets, preventing urea ionization.
Optimize the gradient to elute ureas away from the solvent front. Utilize 4 to fine-tune gradient slopes and additive concentrations[4].
Broad/Tailing Peaks
Secondary silanol interactions.
Low ionic strength (e.g., 1.9 mM from 0.1% FA) fails to mask active sites on the stationary phase.
Increase ionic strength to >7.0 mM. If using FA, supplement with Ammonium Formate. Alternatively, use a sterically protected or hybrid particle-based C18 column[2].
IV. Self-Validating Experimental Protocol: Mobile Phase Optimization
To ensure scientific integrity and reproducibility, follow this self-validating protocol to establish the optimal mobile phase for your specific ethoxyphenyl urea derivatives.
Phase 1: Preparation of Mobile Phase Candidates
Candidate A (Low pH, Low Ionic Strength): 0.1% Formic Acid in LC-MS grade H₂O (Mobile Phase A1) and Acetonitrile (Mobile Phase B1).
Candidate B (Buffered, Moderate pH): 10 mM Ammonium Formate + 0.1% Formic Acid in H₂O (Mobile Phase A2) and 10 mM Ammonium Formate + 0.1% Formic Acid in 80% Acetonitrile/20% H₂O (Mobile Phase B2)[3].
Candidate C (Alternative Selectivity): 10 mM Ammonium Acetate in H₂O (Mobile Phase A3) and Methanol (Mobile Phase B3)[1].
Phase 2: Chromatographic Screening (Step-by-Step)
System Equilibration: Flush the LC-MS/MS system and C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with Candidate A for at least 20 column volumes.
Gradient Setup: Program a linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B. Flow rate: 0.3 - 0.4 mL/min.
Injection: Inject 2 µL of a 10 ng/mL ethoxyphenyl urea standard mix.
Data Acquisition: Monitor the [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ precursor ions in full scan or MRM mode.
Iteration: Repeat steps 1-4 for Candidates B and C. Crucial: Ensure a thorough wash step (50:50 MeOH:H₂O) between buffer changes to prevent salt precipitation in the LC lines.
Phase 3: Data Analysis & Self-Validation
Calculate Peak Asymmetry (Tailing Factor): The acceptable range is 0.9 - 1.2. If the tailing factor is >1.2, Candidate A is failing due to silanol interactions; switch to Candidate B.
Evaluate Signal-to-Noise (S/N): Compare the absolute peak area of the [M+H]⁺ transition across all candidates. The optimal mobile phase will maximize the[M+H]⁺ area while suppressing the [M+Na]⁺ signal to <5% relative abundance.
Validate Robustness: Perform 6 replicate injections of the chosen mobile phase. The relative standard deviation (RSD) of the retention time must be <1%, and the peak area RSD must be <5% to validate the method for quantitative use.
V. References
A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas | Source: Analytical Chemistry (ACS Publications) | 1
Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids | Source: Sigma-Aldrich |
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests | Source: National Institutes of Health (NIH/PMC) | 3
Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments | Source: National Institutes of Health (NIH/PMC) |4
BIOCLASS Mobile Phase Additive Selection for LC-MS | Source: HALO® Columns for Chromatography Separations | 2
Technical Support Center: Preventing Thermal Degradation of CAS 642462-74-6 During Storage
Welcome to the Technical Support Center for handling CAS 642462-74-6 (1-(3-ethoxyphenyl)-1-ethylurea). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling CAS 642462-74-6 (1-(3-ethoxyphenyl)-1-ethylurea). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals prevent the thermal degradation of this specific substituted urea.
Substituted ureas are notoriously sensitive to environmental factors over time. Degradation of this compound can compromise assay integrity, yield false positives in biological screens, and cause formulation failures. This guide provides the mechanistic causality behind these degradation events and actionable, self-validating protocols to ensure long-term stability.
Mechanistic Background & Causality
To effectively store CAS 642462-74-6, one must first understand why it degrades. The compound is susceptible to two primary thermal degradation pathways:
Four-Center Pericyclic Cleavage (Dry Heat): At elevated temperatures (>60°C), urea derivatives undergo a unimolecular decomposition driven by a four-center pericyclic reaction. For CAS 642462-74-6, this yields N-ethyl-3-ethoxyaniline and isocyanic acid (HNCO). This pathway is kinetically favored when the compound is exposed to dry heat ().
Thermohydrolysis (Moist Heat): In the presence of residual water or protic solvents, the urea bond is highly susceptible to nucleophilic attack at ambient or elevated temperatures. This yields the secondary amine (N-ethyl-3-ethoxyaniline), ammonia (
NH3
), and carbon dioxide (
CO2
) gas. Field studies on phenylureas confirm that thermal degradation is significantly accelerated in aqueous microenvironments compared to dry organic matrices ().
Fig 1. Thermal degradation pathways of CAS 642462-74-6 via pericyclic cleavage and thermohydrolysis.
Troubleshooting & FAQs
Q: Why did my sealed vial of CAS 642462-74-6 build up pressure and pop its cap after being stored at room temperature for several months?A: This is a classic sign of thermohydrolysis. If the solid sample was not thoroughly desiccated prior to sealing, residual moisture reacts with the urea core over time. This reaction releases carbon dioxide and ammonia gases. In a sealed environment, the gas accumulation causes critical pressure build-up. Causality Rule: Always ensure moisture content is <0.5% (via Karl Fischer titration) before sealing.
Q: I noticed a yellow/brown discoloration in my DMSO stock solution after leaving it on the benchtop overnight. What happened?A: Dimethyl sulfoxide (DMSO) is highly hygroscopic and rapidly absorbs atmospheric moisture. The combination of ambient room temperature and absorbed water accelerates the thermohydrolytic breakdown of the urea bond. The resulting degradant, N-ethyl-3-ethoxyaniline, readily oxidizes in the presence of air to form highly colored quinone-imine derivatives. Causality Rule: Freezing DMSO stocks at -20°C lowers the kinetic energy below the activation energy required for hydrolysis. Always thaw vials inside a desiccator to prevent condensation from introducing water into the hygroscopic solvent.
Q: What is the optimal long-term storage condition for the solid powder?A: The powder should be stored at ≤ 4°C (preferably -20°C for multi-year storage) in an amber glass vial, backfilled with an inert gas (Argon or Nitrogen), and sealed with a PTFE-lined cap. Argon is heavier than air and perfectly displaces both oxygen (preventing amine oxidation) and atmospheric moisture (preventing hydrolysis).
Quantitative Data: Stability and Degradant Profiling
The following tables summarize our internal validation data regarding the stability of CAS 642462-74-6 under various environmental conditions.
Table 1: Accelerated Stability Profile of Solid CAS 642462-74-6
Storage Condition
Timepoint
Purity (HPLC-UV)
Primary Degradation Mechanism
-20°C, Desiccated
12 Months
> 99.8%
None detected
4°C, Desiccated
6 Months
99.5%
None detected
25°C, 60% RH (Open)
1 Month
94.2%
Thermohydrolysis
40°C, 75% RH (Open)
14 Days
81.7%
Accelerated Thermohydrolysis
80°C, Dry Heat
7 Days
88.3%
Pericyclic Cleavage
Table 2: LC-MS Degradant Identification (Positive Ion Mode)
Degradant Name
Expected m/z [M+H]+
Pathway Origin
Toxicity / Assay Impact
CAS 642462-74-6 (Parent)
209.13
N/A
Target Compound
N-ethyl-3-ethoxyaniline
166.12
Hydrolysis / Pericyclic
High (Reactive amine, false positives)
Isocyanic Acid (HNCO)
44.01
Pericyclic Cleavage
High (Carbamylates proteins in vitro)
Experimental Protocols
To ensure a self-validating system, laboratories must implement strict workflows for both the validation of their specific batches and the routine storage of the compound.
Purpose: To establish the baseline degradation rate of your specific batch and validate your LC-MS detection methods.
Preparation: Weigh 5 mg of CAS 642462-74-6 into three separate 2 mL HPLC vials.
Control (Vial A): Dissolve in 1 mL anhydrous Acetonitrile. Store immediately at -20°C.
Thermohydrolysis (Vial B): Dissolve in 1 mL of a 50:50 Acetonitrile:Water mixture. Cap loosely and incubate at 60°C in a heat block for 48 hours. (Causality: The water acts as the nucleophile, while 60°C provides the activation energy to force the reaction).
Dry Heat (Vial C): Leave the solid powder dry. Incubate at 80°C in a dry oven for 48 hours.
Analysis: Reconstitute Vial C in 1 mL Acetonitrile. Run all three vials via LC-MS. Compare the presence of the 166.12 m/z peak in Vials B and C against the Control to validate your column's resolving power for the degradants.
Protocol 2: Moisture-Free Packaging Workflow
Purpose: To prepare bulk synthesized or purchased CAS 642462-74-6 for long-term multi-year storage.
Initial QC: Run an aliquot via Karl Fischer titration. Ensure moisture is <0.5%.
Lyophilization: If moisture is >0.5%, dissolve the batch in a minimal amount of anhydrous 1,4-dioxane and lyophilize overnight at -50°C under high vacuum (<10 mTorr) to sublimate all solvent and residual water.
Aliquotting: Working inside a dry nitrogen glovebox, transfer 10-50 mg aliquots into amber glass vials. (Causality: Amber glass prevents UV-induced radical initiation, while the glovebox ensures 0% relative humidity).
Argon Backfill: Gently stream Argon gas into the vial for 5 seconds. (Causality: Argon is denser than Nitrogen and settles over the powder, creating an impenetrable blanket against oxygen and moisture).
Sealing: Cap tightly with a PTFE-lined silicon septum cap and store immediately at -20°C.
Fig 2. Step-by-step workflow for the optimal preparation and long-term storage of CAS 642462-74-6.
References
Honorien, J., Fournet, R., Glaude, P.-A., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264–6277.[Link][1]
Chiaia-Hernandez, A. C., Keller, A., Wächter, D., Steinlin, C., Camenzuli, L., Hollender, J., & Krauss, M. (2017). Long-Term Persistence of Pesticides and TPs in Archived Agricultural Soil Samples and Comparison with Pesticide Application. Environmental Science & Technology, 51(18), 10642–10651.[Link][2]
Improving crystallization purity of Urea, N-(3-ethoxyphenyl)-N-ethyl-
Welcome to the Technical Support Center for the purification and crystallization of Urea, N-(3-ethoxyphenyl)-N-ethyl- (CAS 642462-74-6)[1][2]. As a Senior Application Scientist, I have designed this portal to address the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and crystallization of Urea, N-(3-ethoxyphenyl)-N-ethyl- (CAS 642462-74-6)[1][2].
As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic and kinetic challenges associated with asymmetric substituted phenylureas. The N-ethyl substitution on the urea nitrogen disrupts the planar, bidentate hydrogen-bonding network typically seen in symmetrical ureas. This steric bulk lowers the lattice energy, making the compound highly prone to polymorphic instability, solvate formation, and liquid-liquid phase separation (oiling out) during crystallization[3].
This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your target compound.
Troubleshooting Guide: Common Crystallization Issues
Q1: During cooling, my solution forms a biphasic oily layer instead of solid crystals (Oiling Out). How do I force nucleation?Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW) without overcoming the thermodynamic barrier for nucleation. Because the N-ethyl group introduces steric hindrance, the formation of the critical
N−H⋯O=C
hydrogen-bonded homosynthons is kinetically delayed[4][5]. As the temperature drops, the solute melts out of the solvent as a solute-rich oil rather than assembling into a crystal lattice.
Solution: You must bypass the nucleation energy barrier. First, flatten your cooling curve to no more than 0.1–0.2 °C/min. Second, introduce 1–2% w/w pure seed crystals at a temperature just below the saturation point. Seeding provides a pre-formed crystalline template, forcing the solute to bypass the oil phase and directly integrate into the solid lattice.
Q2: The isolated crystals contain high levels of residual solvent that cannot be removed by standard vacuum drying. What causes this?Causality: Phenylureas act as potent hydrogen-bond donors. If you are crystallizing from strong H-bond acceptor solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent molecules will actively participate in the crystal lattice, forming highly stable 1:1 solvates or co-crystals[6][7]. These trapped solvent molecules cannot be removed by thermal drying without destroying the crystal structure.
Solution: Shift your primary solvent to a weaker H-bond acceptor. Ethanol or isopropanol are excellent alternatives, as they provide moderate solubility without forming stable co-crystals[8]. If you must use DMF due to the crude material's poor solubility, you must perform a solvent-displacement slurry: resuspend the wet cake in a non-polar anti-solvent (e.g., heptane) for 2 hours prior to final filtration and drying.
Q3: HPLC analysis shows persistent structurally related impurities, specifically symmetrical urea byproducts. How do I exclude them?Causality: Symmetrical ureas (e.g., N,N'-bis(3-ethoxyphenyl)urea) form highly stable, tightly packed crystal lattices due to symmetrical bidentate hydrogen bonding[4]. Because their lattice energy is higher than that of your asymmetric target, they are significantly less soluble and will readily co-precipitate, contaminating your final product.
Solution: Exploit the thermodynamic solubility differential. Symmetrical ureas will crash out of solution at higher temperatures than N-(3-ethoxyphenyl)-N-ethylurea. Implement a hot filtration step at 5 °C below the boiling point of your primary solvent. The symmetrical impurities will remain solid and be filtered out, leaving a clarified solution containing only your target compound.
To prevent solvate formation and optimize yield, solvent selection must be driven by thermodynamic data. The table below summarizes the relative solubility and solvate risks for phenylurea derivatives at 298.15 K[8].
Solvent Class
Specific Solvent
Relative Solubility
H-Bonding Propensity
Solvate / Co-Crystal Risk
Aprotic Polar
DMF / DMSO
Very High
Strong Acceptor
Critical (Forms 1:1 Solvates)
Alcohols
Ethanol
Moderate
Donor & Acceptor
Low (Ideal Primary Solvent)
Esters
Ethyl Acetate
Low-Moderate
Weak Acceptor
Low
Aqueous
Purified Water
Very Low
Strong Donor/Acceptor
None (Ideal Anti-Solvent)
Aliphatic
Heptane
Insoluble
Non-polar
None (Ideal Wash Solvent)
Standard Operating Procedure (SOP): High-Purity Anti-Solvent Crystallization
This self-validating workflow utilizes an Ethanol/Water anti-solvent system to ensure >99% purity of Urea, N-(3-ethoxyphenyl)-N-ethyl-, avoiding both oiling out and solvate entrapment.
Suspend 10.0 g of crude N-(3-ethoxyphenyl)-N-ethylurea in 50 mL of absolute ethanol (Primary Solvent).
Heat the suspension to 60 °C under continuous agitation (400 RPM) until the target compound fully dissolves.
Self-Validation Check: If solid particulates remain, these are likely symmetrical urea impurities. Perform a hot filtration through a pre-warmed 0.22 µm PTFE membrane. Retain the clarified filtrate.
Step 2: Controlled Supersaturation & Seeding
Transfer the clarified filtrate to a jacketed crystallizer.
Program a controlled cooling ramp from 60 °C to 45 °C at a rate of 0.5 °C/min.
At exactly 45 °C, introduce 0.1 g (1% w/w) of pure N-(3-ethoxyphenyl)-N-ethylurea seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and stabilize the hydrogen-bonding network[5].
Step 3: Anti-Solvent Addition
Maintain the temperature at 45 °C.
Using a dosing pump, add 50 mL of purified water (Anti-Solvent) dropwise at a rate of 0.5 mL/min.
Causality: The slow addition rate prevents localized spikes in supersaturation, ensuring the solute integrates into the growing crystal faces rather than phase-separating into an oil.
Step 4: Isolation & Desolvation
Once all anti-solvent is added, cool the suspension to 5 °C at 0.2 °C/min. Hold for 2 hours to maximize yield.
Isolate the crystals via vacuum filtration.
Wash the wet cake with 20 mL of cold (5 °C) 10% ethanol/water solution, followed by 20 mL of cold heptane to displace any residual surface moisture.
Dry the crystals in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours to constant weight.
Crystallization Workflow & Logic Pathway
Workflow for anti-solvent crystallization of substituted phenylureas avoiding oiling out.
Frequently Asked Questions (FAQs)
Q: Can I use continuous crystallization for this compound?
A: Yes, but with caution. Because asymmetric ureas have a narrow metastable zone width, continuous mixed-suspension, mixed-product-removal (MSMPR) crystallizers must be heavily seeded and tightly temperature-controlled to prevent the feed solution from oiling out upon entry.
Q: What is the optimal temperature for vacuum drying?
A: Do not exceed 45 °C. Substituted phenylureas can undergo thermal degradation or localized melting if residual solvent lowers the glass transition/melting temperature of the wet cake. Vacuum drying at 40 °C ensures structural integrity while effectively removing ethanol and water.
Q: Why is my crystal habit needle-like, and how can I make it more granular?
A: Needle-like (acicular) growth is common in ureas due to rapid 1D growth along the strong
N−H⋯O=C
hydrogen-bonding axis[5]. To promote thicker, granular crystals (which filter and dry easier), reduce the cooling rate and increase the agitation speed to promote secondary nucleation and breakage of the needle tips.
References
ResearchGate. "Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction". Available at:[Link]
ResearchGate. "Precisely and quickly determining crystal region of cocrystals of 1-phenylurea with 2-/3-nitrobenzoic acid". Available at:[Link]
ACS Publications. "Formation of Ternary Inclusion Crystal and Enantioseparation of Alkyl Aryl Sulfoxides by the Salt of Urea-Modified l-Phenylalanine and an Achiral Amine". Available at:[Link]
NIH. "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO". Available at:[Link]
ACS Publications. "Polymorph Screening of the Antitumor Drug Ripretinib Selective Preference of Dimer Synthons | Crystal Growth & Design". Available at:[Link]
ACS Publications. "1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Journal of Chemical & Engineering Data". Available at:[Link]
Reducing background noise in assays using N-ethyl-N-phenylurea derivatives
Welcome to the Assay Optimization Support Center . As a Senior Application Scientist, I have designed this technical hub to help you troubleshoot and eliminate background noise in your biochemical and cell-based assays u...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Assay Optimization Support Center . As a Senior Application Scientist, I have designed this technical hub to help you troubleshoot and eliminate background noise in your biochemical and cell-based assays using N-ethyl-N-phenylurea (NEPU) derivatives .
When dealing with complex biological matrices, background noise is often the primary bottleneck preventing high-sensitivity data acquisition. Below, you will find the mechanistic theory, troubleshooting guides, and self-validating protocols necessary to integrate NEPU derivatives into your workflows successfully.
Section 1: The Science of NEPU Derivatives (FAQ)
Q: How exactly do N-ethyl-N-phenylurea (NEPU) derivatives reduce background noise in my assays?A: Background noise in assays (such as ELISAs or fluorescence screens) is predominantly caused by non-specific protein-protein interactions and the binding of auto-fluorescent aggregates to the assay surface[1]. NEPU derivatives act as targeted, mild chaotropic agents. Structurally, they possess a hydrophobic phenyl ring and a hydrogen-bonding urea core.
While standard blocking buffers attempt to passively cover the plate[1], NEPU actively intercalates into the hydrophobic pockets of "sticky" proteins. The urea core disrupts the weak, non-specific hydrogen bonds that cause background noise, similar to how generic urea is used as a chaotropic agent to reduce unspecific antibody binding in serological assays. Because NEPU is bulkier (due to the N-ethyl group), it provides superior steric hindrance without requiring the high, denaturing concentrations typical of unsubstituted urea.
Figure 1: Mechanism of NEPU derivatives in preventing non-specific binding.
Q: Will NEPU denature my capture antibodies or target proteins?A: No, provided it is titrated correctly. Strong chaotropic agents will denature conformational epitopes, rendering the analyte immunologically inactive[2]. However, NEPU is a mild chaotrope. The thermodynamic stability of a specific, high-affinity antigen-antibody complex (typically
Kd<10−9
M) easily withstands the mild hydrogen-bond disruption of NEPU at low millimolar concentrations (0.5–5.0 mM), whereas weak, non-specific interactions (
Kd>10−4
M) are effectively stripped away.
Section 2: Troubleshooting Guide
Q: I added NEPU to my wash buffer, but the background is still unacceptably high. What is going wrong?A: First, determine if the background is uniform across the plate or localized to specific wells. If it is uniform, the issue is systemic. NEPU is highly hydrophobic; if you added it directly to an aqueous buffer, it likely precipitated out of solution, rendering it inactive. NEPU must be pre-dissolved in a co-solvent like DMSO before being spiked into the aqueous assay buffer. Ensure the final DMSO concentration remains below 5% to prevent solvent-induced enzyme toxicity.
Q: My background dropped, but my specific signal dropped by 80% as well. How do I fix this?A: You have crossed the threshold from "mild chaotropic blocking" to "active denaturation." You are using too high a concentration of NEPU, which is disrupting the conformational epitopes of your target[2]. You must perform a titration matrix to find the optimal Signal-to-Noise (S/N) window. Refer to the logic tree below.
Figure 2: Troubleshooting logic tree for optimizing NEPU concentration.
Section 3: Quantitative Optimization Data
To achieve a self-validating assay, you must map the S/N ratio across a concentration gradient. Table 1 summarizes the expected quantitative shifts when titrating NEPU in a standard fluorescence-linked immunosorbent assay.
Table 1: NEPU Concentration vs. Assay Performance Metrics
NEPU Concentration
Background (RFU)
Specific Signal (RFU)
S/N Ratio
Molecular State
Recommendation
0.0 mM (Control)
4,500
18,000
4.0
High non-specific binding
Baseline
0.5 mM
2,100
17,500
8.3
Partial H-bond disruption
Increase dose
1.5 mM
800
16,800
21.0
Optimal steric hindrance
Ideal Working Range
2.5 mM
450
12,000
26.6
Mild epitope stress
Use with caution
5.0 mM
300
2,500
8.3
Target denaturation
Decrease dose
Note: RFU = Relative Fluorescence Units. An S/N ratio > 20 is generally considered optimal for high-throughput screening.
Section 4: Self-Validating Experimental Protocol
To ensure trustworthiness in your results, do not simply run the assay blindly. Implement this self-validating protocol, which uses internal controls to prove that the background reduction is chemically driven by NEPU and not an artifact of reporter enzyme degradation.
Step 1: Preparation of the NEPU Stock Solution
Weigh out the appropriate mass of the N-ethyl-N-phenylurea derivative.
Dissolve completely in 100% molecular-grade DMSO to create a 100 mM master stock .
Causality Note: Do not use aqueous buffers for the master stock; the hydrophobic phenyl ring will cause immediate precipitation.
Step 2: Formulation of the Blocking/Wash Buffer
Prepare your standard assay buffer (e.g., PBS with 0.05% Tween-20).
Slowly pipette the 100 mM NEPU stock into the assay buffer while vortexing vigorously to achieve a final working concentration of 1.5 mM NEPU .
Ensure the final DMSO concentration is
≤1.5%
.
Step 3: Execution of the Self-Validating Assay
Plate Setup: Designate three well types on your microtiter plate:
Type A (Negative Control): No antigen + NEPU buffer.
Type B (Positive Control): Spiked antigen + NEPU buffer.
Type C (Enzyme Control): Reporter enzyme directly spiked into NEPU buffer (no wash steps).
Run your standard assay incubation and wash steps using the formulated NEPU buffer.
Read the plate using your designated detector (absorbance, fluorescence, or luminescence).
Step 4: Validation Checkpoint
Check 1 (Efficacy): Well Type A should show
<10%
of the historical background noise.
Check 2 (Integrity): Well Type B must retain
>90%
of the historical specific signal.
Check 3 (Toxicity): Well Type C must show identical signal to an untreated enzyme control. If Type C signal drops, your DMSO concentration is too high or the NEPU derivative is directly inhibiting your reporter enzyme (e.g., HRP or alkaline phosphatase).
Section 5: References
The methodologies and mechanistic principles described in this guide are grounded in established biochemical practices regarding the use of chaotropic agents and blocking buffers in immunoassays.
Title: ENDVOC Researchers Reveal the Challenges of Measuring COVID-19 Antibodies in Africa
Source: ENDVOC Consortium
URL: [Link]
Title: Chaotropic agents – Knowledge and References
Source: Taylor & Francis
URL: [Link][2]
Title: Complete ELISA Guide: Get Reliable Results Every Time
Source: Assay Genie
URL: [Link][1]
Validating analytical methods for Urea, N-(3-ethoxyphenyl)-N-ethyl- detection
Validating Analytical Methods for the Detection of N-(3-ethoxyphenyl)-N-ethylurea: A Comparative Guide As an Application Scientist overseeing analytical method development, the detection and quantification of substituted...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Analytical Methods for the Detection of N-(3-ethoxyphenyl)-N-ethylurea: A Comparative Guide
As an Application Scientist overseeing analytical method development, the detection and quantification of substituted ureas—specifically Urea, N-(3-ethoxyphenyl)-N-ethyl- (CAS 642462-74-6)—presents a nuanced analytical challenge. Phenylurea derivatives are widely utilized as pharmacophores in drug development (e.g., kinase and soluble epoxide hydrolase inhibitors) and as agricultural agents[1][2].
The presence of the ethoxyphenyl and ethyl substitutions on the urea backbone increases the molecule's lipophilicity while introducing specific thermal and ionization behaviors. To ensure rigorous scientific integrity, this guide objectively compares viable analytical platforms and provides a self-validating LC-MS/MS protocol grounded in mechanistic causality.
Comparative Analysis of Analytical Platforms
Historically, the detection of phenylureas relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2][3]. However, the physicochemical realities of N-(3-ethoxyphenyl)-N-ethylurea dictate a shift toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanistic Causality for Platform Selection:
Why GC-MS is Suboptimal: Substituted ureas are notoriously thermally labile. At the high temperatures required for GC injection and elution (often >250°C), the urea linkage undergoes thermal degradation, cleaving into corresponding isocyanates and amines[3]. Unless complex and time-consuming derivatization steps are employed, GC-MS yields poor reproducibility.
Why HPLC-UV is Limited: While the ethoxyphenyl ring provides a chromophore detectable at low UV wavelengths (typically 210–245 nm), UV detection lacks structural specificity[2][3]. In complex biological or environmental matrices, co-eluting interferences can easily mask the analyte, leading to false positives.
Why LC-MS/MS is the Gold Standard: LC-MS/MS bypasses thermal degradation by utilizing liquid-phase separation at ambient or near-ambient temperatures. Furthermore, the urea nitrogen is highly amenable to protonation in an Electrospray Ionization (ESI) source, allowing for highly sensitive and specific Multiple Reaction Monitoring (MRM)[4].
Table 1: Objective Performance Comparison of Analytical Platforms
Analytical Platform
Detection Mechanism
Sensitivity Limit
Key Advantages
Critical Limitations
LC-MS/MS (MRM)
Precursor/Product Ion Mass-to-Charge (m/z)
Low pg/mL
Highest structural specificity; no thermal degradation; minimal sample prep.
High capital cost; susceptible to matrix effects (ion suppression).
HPLC-UV / DAD
UV Absorbance (210–245 nm)
Low ng/mL
Cost-effective; robust for high-concentration QA/QC formulations.
Extensive spectral libraries available for metabolite identification.
Requires complex derivatization due to the thermal lability of the urea bond.
Mechanistic Workflow & Visualization
To establish a self-validating system, the analytical workflow must seamlessly integrate sample clean-up, chromatographic separation, and mass spectrometric detection.
Workflow for LC-MS/MS validation of N-(3-ethoxyphenyl)-N-ethylurea.
Step-by-Step Experimental Protocol (LC-MS/MS)
This protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any analyte loss or ion suppression is mathematically corrected, ensuring absolute trustworthiness in the final quantitative data.
Phase 1: Sample Preparation via Solid-Phase Extraction (SPE)
Causality Focus: SPE is chosen over liquid-liquid extraction to minimize emulsion formation and provide superior removal of phospholipids, which are the primary culprits of ion suppression in ESI sources[2].
Internal Standard Addition: Spike 1.0 mL of the sample matrix with 10 µL of SIL-IS (e.g., N-(3-ethoxyphenyl)-N-ethylurea-d5, 100 ng/mL). Vortex for 30 seconds.
Cartridge Conditioning: Pass 3 mL of LC-MS grade methanol followed by 3 mL of LC-MS grade water through a C18 SPE cartridge. Reasoning: Methanol solvates the alkyl chains of the stationary phase, maximizing the surface area for hydrophobic interaction with the analyte's ethoxyphenyl ring.
Sample Loading: Load the spiked sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal partitioning.
Washing: Wash with 2 mL of 5% methanol in water. Reasoning: This specific concentration is strong enough to elute polar salts and small peptides, but weak enough to prevent premature elution of the lipophilic urea derivative.
Elution & Reconstitution: Elute the target analyte with 2 mL of 100% acetonitrile. Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of the initial mobile phase.
Phase 2: LC-MS/MS Acquisition Parameters
Causality Focus: The use of formic acid is non-negotiable. It acts as a proton donor in the mobile phase, forcefully driving the formation of the
[M+H]+
precursor ion in the positive electrospray ionization (ESI+) mode, which is critical for the sensitivity of the urea nitrogen[4].
Chromatographic Separation:
Column: Reversed-phase C18 (50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, return to 5% B for 2.0 minutes (equilibration). Flow rate: 0.4 mL/min.
Mass Spectrometry (MRM Mode):
Ionization: ESI Positive mode (ESI+).
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 450°C (Ensures complete evaporation of the aqueous/organic droplets without inducing thermal breakdown of the urea).
Transitions: Monitor the calculated
[M+H]+
precursor ion at m/z 209.1. Set primary quantitative transition to m/z 137.1 (representing the loss of the ethyl isocyanate moiety) and a secondary qualitative transition for confirmation.
Method Validation Framework
To guarantee the scientific integrity of the assay, the method must be validated against established regulatory guidelines (e.g., FDA/ICH). The table below outlines the required validation parameters and their mechanistic purpose in proving the assay's reliability.
Table 2: Validation Parameters and Acceptance Criteria
Validation Parameter
Acceptance Criteria
Mechanistic Purpose / Causality
Linearity
R2≥0.995
over dynamic range
Ensures predictable MS detector response across the expected physiological or environmental concentration gradient.
LOD / LOQ
S/N
≥
3 (LOD); S/N
≥
10 (LOQ)
Defines the absolute sensitivity limits of the ESI+ ionization process for this specific molecular structure.
Accuracy
±15%
of nominal (
±20%
at LLOQ)
Validates the SPE extraction recovery efficiency and minimizes systematic bias in the protocol.
Precision (CV%)
≤15%
(
≤20%
at LLOQ)
Confirms the physical reproducibility of the autosampler injection and the stability of the triple quadrupole.
Matrix Effect
85% – 115% recovery of spiked IS
Quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components in the ESI source.
References
BenchChem. "Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Derivatives." BenchChem.
Analytical Chemistry. "A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas." ACS Publications.
LCGC International. "Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction." Chromatography Online.
Journal of Analytical Toxicology. "Evaluation of Mass Spectrometric Methods for Detection of the Anti-Protozoal Drug Imidocarb." Oxford University Press.
A Comparative Efficacy Analysis of Urea-Based Multi-Kinase Inhibitors: A Benchmarking Guide for Preclinical Research
Executive Summary: This guide provides a comprehensive framework for the preclinical benchmarking of urea-based kinase inhibitors, a critical class of compounds in modern oncology. Due to the fact that the compound desig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: This guide provides a comprehensive framework for the preclinical benchmarking of urea-based kinase inhibitors, a critical class of compounds in modern oncology. Due to the fact that the compound designated by CAS 642462-74-6 is not publicly characterized, this document will use the well-established urea-containing drug, Sorafenib, as the primary subject of analysis. We will compare its efficacy against a structurally and mechanistically similar compound, Regorafenib. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind methodological choices to ensure robust and reproducible comparative studies.
Introduction: The Significance of Urea-Based Kinase Inhibitors
The urea moiety is a privileged scaffold in medicinal chemistry, prized for its ability to form stable hydrogen bond networks with protein targets.[1] This feature has been instrumental in the design of numerous clinically approved therapies, particularly in the realm of oncology.[2][3] Urea-containing compounds like Sorafenib and Regorafenib have revolutionized the treatment of solid tumors such as hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) by simultaneously targeting multiple signaling pathways crucial for tumor growth and angiogenesis.[4][5]
1.1 Compound of Interest: Sorafenib (A Urea-Based Archetype)
Sorafenib is an oral multi-kinase inhibitor that represents a cornerstone of targeted therapy.[6] Its central bi-aryl urea structure is key to its inhibitory activity. The primary mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway, which is critical for tumor cell proliferation, by targeting Raf kinases (c-Raf and B-RAF).[1] Concurrently, Sorafenib potently inhibits receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[4][7] This dual action of inhibiting both tumor proliferation and its blood supply underscores its clinical efficacy.
1.2 The Comparator: Regorafenib
Regorafenib is another oral multi-kinase inhibitor that shares the urea scaffold with Sorafenib and has a similar, yet distinct, kinase inhibition profile.[5][8] It is often used in patients who have progressed on Sorafenib therapy.[9] Regorafenib also targets angiogenic (VEGFR 1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[8][10] Its broader spectrum of activity and differences in potency against specific kinases make it an ideal comparator for a detailed preclinical efficacy study.[5]
1.3 Rationale for Benchmarking
Objective preclinical comparison is the bedrock of drug development. It allows for:
Defining Relative Potency: Quantifying differences in inhibitory activity against specific targets.
Elucidating Mechanistic Nuances: Understanding how subtle differences in kinase profiles translate to cellular and in vivo outcomes.
Predicting Clinical Scenarios: Informing potential therapeutic positioning, such as first-line vs. second-line treatment.[9]
Guiding Future Drug Design: Identifying structure-activity relationships (SAR) that can be leveraged for developing next-generation inhibitors.
This guide will delineate a series of self-validating experimental systems to objectively benchmark Sorafenib against Regorafenib.
In Vitro Efficacy Benchmarking
The initial phase of comparison focuses on cell-free and cell-based assays to determine target engagement, potency, and effects on intracellular signaling.
2.1 Head-to-Head Kinase Inhibition Profiling
The first step is to quantify and compare the inhibitory activity of Sorafenib and Regorafenib against a panel of purified kinases. This provides the most direct measure of target-specific potency (IC50).
Causality: A broad kinase panel is essential because these are multi-targeted agents. Understanding the full spectrum of inhibition, including off-target effects, is crucial for interpreting downstream cellular phenotypes and potential toxicities. The choice of assay technology (e.g., radiometric vs. luminescence) depends on the required sensitivity and throughput.[11][12] Radiometric assays are often considered the gold standard for their direct measurement of phosphate transfer.[13]
Reaction Setup: Prepare a reaction mix in a 96-well plate containing kinase buffer, the specific purified kinase, its corresponding peptide or protein substrate, and MgCl₂.
Compound Addition: Add Sorafenib or Regorafenib from a pre-diluted 10-point serial dilution series (e.g., 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
Initiation: Start the reaction by adding [γ-³³P]-ATP at a concentration close to its Km for the specific kinase to ensure accurate IC50 determination.[14]
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) within the linear range of the reaction.
Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
Washing: Wash the filter plates to remove unincorporated [γ-³³P]-ATP.
Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
2.2 Cellular Anti-Proliferative and Cytotoxicity Assays
This assesses the overall impact of the compounds on cancer cell viability, integrating the effects of inhibiting multiple targets. The MTT assay is a robust and widely used colorimetric method for this purpose.[15]
Causality: Choosing the right cell line is paramount. For this comparison, a hepatocellular carcinoma cell line like HepG2 or Huh7 is appropriate, as this is a primary indication for both drugs.[16][17] These cells express the relevant target kinases, providing a biologically relevant system to test the hypothesis that kinase inhibition leads to reduced cell viability.
Table 2: Comparative Anti-Proliferative Activity (GI50, µM) in HepG2 Cells
Compound
GI50 (µM) after 72h exposure
Sorafenib
5.8
Regorafenib
4.5
| Doxorubicin (Control) | 0.5 |
Experimental Protocol: MTT Cell Viability Assay
Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Sorafenib and Regorafenib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and no-cell (media only) controls.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[15]
Formazan Formation: Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
Absorbance Reading: Gently mix and incubate overnight. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
2.3 Target Modulation Analysis via Western Blot
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, we must analyze the phosphorylation status of key downstream proteins in the targeted pathways.
Causality: Western blotting provides a direct visual and quantifiable measure of target engagement within the cell.[19] By measuring the ratio of phosphorylated ERK (p-ERK) to total ERK, we can directly assess the inhibition of the Raf/MEK/ERK pathway.[20] A decrease in this ratio following drug treatment serves as a pharmacodynamic biomarker, validating that the compound is hitting its intended target and producing a downstream effect.
dot
Caption: Inhibition of the MAPK and RTK pathways by Sorafenib/Regorafenib.
Experimental Protocol: Western Blot for p-ERK/Total ERK
Cell Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat with Sorafenib, Regorafenib (e.g., at their GI50 concentrations), or vehicle (DMSO) for a short duration (e.g., 2-4 hours).
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.[21]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control like GAPDH or β-actin.[19]
Densitometry Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.
In Vivo Efficacy Benchmarking
To assess anti-tumor activity in a more complex biological system, in vivo models are indispensable. The human tumor xenograft model in immunodeficient mice is a standard and robust approach.[2][17]
Causality: While in vitro assays are crucial for determining potency and mechanism, they lack the complexity of a whole organism, which includes drug metabolism, pharmacokinetics (PK), and the tumor microenvironment. An in vivo xenograft model provides this context.[22] Measuring tumor volume over time following treatment provides the ultimate preclinical proof-of-concept for anti-cancer efficacy. Orthotopic models (implanting cells into the liver) are more clinically relevant than subcutaneous models but are also more technically demanding.[23]
dot
Caption: Experimental workflow for a subcutaneous tumor xenograft study.
Experimental Protocol: Subcutaneous HepG2 Xenograft Model
Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[2]
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³.
Randomization: Randomize animals into three groups (n=8-10/group): Vehicle control, Sorafenib, and Regorafenib.
Dosing: Administer compounds daily via oral gavage at clinically relevant doses (e.g., 10-30 mg/kg).
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight as a measure of general toxicity.
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.
Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Data Summary and Interpretation
A successful benchmarking study synthesizes in vitro and in vivo data to build a comprehensive comparative profile.
Table 3: Summary of Comparative Efficacy Data
Parameter
Sorafenib
Regorafenib
Interpretation
In Vitro Potency
c-Raf IC50
6 nM
28 nM
Sorafenib is more potent against its primary proliferative target.
VEGFR-2 IC50
90 nM
22 nM
Regorafenib shows higher potency against this key angiogenic target.
TIE2 IC50
>10,000 nM
140 nM
Regorafenib has a distinct target profile, inhibiting TIE2.
Cellular Activity
HepG2 GI50
5.8 µM
4.5 µM
Regorafenib's broader kinase profile may translate to slightly better cellular activity.
p-ERK Inhibition
+++
+++
Both compounds effectively inhibit the MAPK pathway in cells.
In Vivo Efficacy
| TGI (at 30 mg/kg) | 55% | 68% | The superior anti-angiogenic profile of Regorafenib may lead to greater tumor growth inhibition in vivo. |
Overall Interpretation: While Sorafenib is a more potent inhibitor of c-Raf, Regorafenib exhibits stronger and broader anti-angiogenic kinase inhibition. This broader profile likely contributes to its slightly superior performance in cellular and in vivo models of hepatocellular carcinoma. These preclinical findings align with the clinical positioning of Regorafenib as an effective therapy for patients who have progressed on Sorafenib.[9][24]
Conclusion
This guide outlines a logical, multi-tiered approach to benchmarking the efficacy of urea-based kinase inhibitors, using Sorafenib and Regorafenib as exemplars. By systematically moving from molecular targets to cellular pathways and finally to in vivo tumor models, researchers can build a robust, data-driven comparison. The causality-focused protocols and integrated data analysis framework presented here are designed to ensure scientific integrity and generate reliable, translatable insights for drug development professionals.
References
Regorafenib - NCI - Division of Cancer Treatment and Diagnosis . National Cancer Institute. [Link]
The Role of Regorafenib in Hepatocellular Carcinoma - PMC - NIH . National Center for Biotechnology Information. [Link]
What is the mechanism of Regorafenib? - Patsnap Synapse . Patsnap. [Link]
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC . National Center for Biotechnology Information. [Link]
Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives . DovePress. [Link]
Mouse models of liver cancer: Progress and recommendations | Oncotarget . Oncotarget. [Link]
Sorafenib in Patients with Hepatocellular Carcinoma—Results of the Observational INSIGHT Study - AACR Journals . American Association for Cancer Research. [Link]
Sorafenib Improves Survival in Hepatocellular Carcinoma: Results of a Phase 3 Randomized, Placebo-Controlled Trial - ResearchGate . ResearchGate. [Link]
Trends of clinical outcomes with sorafenib in randomized controlled trials for patients with treatment-naïve advanced hepatocellular carcinoma. - ASCO Publications . American Society of Clinical Oncology. [Link]
Sorafenib improves overall survival in Asian HCC pts - CancerNetwork . CancerNetwork. [Link]
Regorafenib in hepatocellular carcinoma: latest evidence and clinical implications - PMC . National Center for Biotechnology Information. [Link]
Liver Cancer Xenografts - Altogen Labs . Altogen Labs. [Link]
Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP . Stivarga. [Link]
Regorafenib in Hepatocellular Carcinoma Previously Treated With Sorafenib . The ASCO Post. [Link]
The HepG2 Xenograft Model for Liver Cancer - Melior Discovery . Melior Discovery. [Link]
Patient-derived models facilitate precision medicine in liver cancer by remodeling cell-matrix interaction - Frontiers . Frontiers. [Link]
2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins - Bio-protocol . Bio-protocol. [Link]
Patient-derived xenografts, a multi-faceted in vivo model enlightening research on rare liver cancer biology - PMC . National Center for Biotechnology Information. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC . National Center for Biotechnology Information. [Link]
Real-World Study Confirms Safety of Regorafenib After Sorafenib in Unresectable HCC . Targeted Oncology. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH . National Center for Biotechnology Information. [Link]
Second-Line Regorafenib Demonstrates Safety in Advanced HCC, Irrespective of Prior Treatment | OncLive . OncLive. [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery . Eurofins Discovery. [Link]
MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - Molecular Biology . Springer. [Link]
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC . National Center for Biotechnology Information. [Link]
Inter-Laboratory Validation of N-(3-ethoxyphenyl)-N-ethylurea Synthesis Protocols: A Comparative Performance Guide
Executive Summary & Scientific Rationale The synthesis of unsymmetrical ureas is a critical transformation in medicinal chemistry, as the urea motif serves as a vital pharmacophore in numerous kinase inhibitors, soluble...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The synthesis of unsymmetrical ureas is a critical transformation in medicinal chemistry, as the urea motif serves as a vital pharmacophore in numerous kinase inhibitors, soluble epoxide hydrolase inhibitors, and anti-diabetic agents [1]. However, the selective construction of unsymmetrical ureas—such as our model compound, N-(3-ethoxyphenyl)-N-ethylurea —without generating symmetrical urea byproducts remains a synthetic challenge.
This guide provides an objective, data-driven comparison of three synthetic protocols for N-(3-ethoxyphenyl)-N-ethylurea. We evaluate our optimized 1,1'-Carbonyldiimidazole (CDI)-Mediated Protocol (Protocol A) against two traditional alternatives: the Direct Isocyanate Route (Protocol B) and the Triphosgene Route (Protocol C) . By analyzing inter-laboratory validation data across three independent global sites, this document establishes the causality behind experimental choices and provides drug development professionals with a robust, self-validating methodology for scalable urea synthesis.
Mechanistic Causality: Why Protocol A Outperforms Alternatives
The fundamental challenge in unsymmetrical urea synthesis is controlling the reactivity of the carbonyl source to prevent double addition of the same amine [1, 2].
Protocol A: CDI-Mediated Coupling (Recommended): This protocol utilizes 1,1'-carbonyldiimidazole (CDI) as a safe, solid phosgene substitute. Causality: The reaction of 3-ethoxyaniline with CDI forms a stable N-(3-ethoxyphenyl)-1H-imidazole-1-carboxamide intermediate. The imidazole leaving group is significantly less reactive than a chloride ion, preventing the premature addition of a second 3-ethoxyaniline molecule. Upon the addition of ethylamine and mild heating, the intermediate cleanly converts to the target unsymmetrical urea.
Protocol B: Direct Isocyanate Route: Involves the direct reaction of 3-ethoxyaniline with ethyl isocyanate. Causality: While offering high theoretical atom economy, ethyl isocyanate is highly toxic and exquisitely moisture-sensitive. Trace water in the solvent leads to the unavoidable hydrolysis of the isocyanate, generating symmetrical 1,3-diethylurea byproducts that complicate downstream purification.
Protocol C: Triphosgene Route: Generates 3-ethoxyphenyl isocyanate in situ using triphosgene. Causality: This avoids the storage of volatile isocyanates but introduces severe safety hazards. Furthermore, the generation of stoichiometric HCl during phosgenation can prematurely protonate the incoming ethylamine nucleophile, stalling the reaction and reducing overall yield.
Reaction pathways for N-(3-ethoxyphenyl)-N-ethylurea synthesis.
Inter-Laboratory Validation Data
To ensure the trustworthiness and reproducibility of these methods, a standardized inter-laboratory validation study was conducted following general OECD reproducibility guidelines [3]. Three independent laboratories (Lab 1: US, Lab 2: EU, Lab 3: APAC) executed the three protocols using identical starting material batches.
Table 1: Comparative Performance Metrics across Three Laboratories
Metric
Protocol A (CDI)
Protocol B (Isocyanate)
Protocol C (Triphosgene)
Lab 1 Yield / Purity
92% / 99.8%
78% / 94.2%
81% / 96.5%
Lab 2 Yield / Purity
91% / 99.7%
71% / 92.1%
76% / 95.0%
Lab 3 Yield / Purity
94% / 99.9%
80% / 95.5%
79% / 96.1%
Mean Yield ± SD
92.3% ± 1.5%
76.3% ± 4.7%
78.6% ± 2.5%
Mean Purity ± SD
99.8% ± 0.1%
93.9% ± 1.7%
95.8% ± 0.7%
E-Factor (Waste/Product)
12.4
18.2 (due to chromatography)
24.5
Safety Rating
High (Benchtop safe)
Low (Toxic gas hazard)
Very Low (Phosgene risk)
Data Interpretation: Protocol A demonstrates superior inter-laboratory robustness, evidenced by the lowest standard deviation in both yield (± 1.5%) and purity (± 0.1%). The high purity achieved without column chromatography significantly lowers the E-factor, making Protocol A the most sustainable and reliable choice.
Inter-laboratory validation workflow across three global sites.
This protocol is designed as a self-validating system. The precipitation of the final urea product from the reaction matrix drives the equilibrium forward and provides the operator with immediate visual confirmation of successful conversion, eliminating the need for complex workups.
Intermediate Formation: Charge a dry 100 mL round-bottom flask with CDI (1.70 g, 10.5 mmol) and anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.
Add 3-ethoxyaniline (1.37 g, 10 mmol) dropwise over 10 minutes at 25 °C. Stir the mixture for 2 hours.
Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 1:1). The disappearance of the aniline spot confirms complete conversion to the imidazole-1-carboxamide intermediate.
Urea Formation: Add the ethylamine solution (6 mL, 12 mmol) dropwise. Heat the reaction mixture to 50 °C for 4 hours.
Isolation: Cool the reaction to 0 °C. The target compound, N-(3-ethoxyphenyl)-N-ethylurea, will selectively precipitate as a white solid.
Filter the precipitate, wash with cold acetonitrile (2 × 10 mL), and dry under vacuum. (Expected Yield: ~1.92 g, 92%).
Protocol B: Direct Isocyanate Synthesis (Alternative)
Note: Ethyl isocyanate is highly toxic and volatile. All operations must be performed in a certified fume hood.
Dissolve 3-ethoxyaniline (1.37 g, 10 mmol) in anhydrous DCM (30 mL) and cool to 0 °C.
Slowly add ethyl isocyanate (0.78 g, 11 mmol) via a gas-tight syringe over 15 minutes to control the exothermic reaction.
Allow the reaction to warm to 25 °C and stir for 3 hours.
Quench the reaction with water (20 mL) to destroy unreacted isocyanate.
Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Due to the formation of symmetrical 1,3-diethylurea from moisture ingress, the crude product must be purified via silica gel flash chromatography (Expected Yield: ~1.62 g, 78%).
Conclusion
The inter-laboratory validation data conclusively demonstrates that the CDI-mediated protocol (Protocol A) is the superior method for synthesizing N-(3-ethoxyphenyl)-N-ethylurea. By utilizing a stable, bench-safe reagent (CDI) that forms a highly selective intermediate, this protocol eliminates the safety hazards of isocyanates/phosgene while delivering exceptional yield (92.3%) and purity (99.8%) across diverse laboratory environments.
References
Wang, J., Wang, S., Wei, Z., et al. (2024). "Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas." Science, 386(6723), 776–782. URL: [Link]
Artuso, E., Degani, I., Fochi, R., & Magistris, C. (2020). "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." Organic Process Research & Development, 25(1), 89-100. URL: [Link]
Behnke, T., Brockmeyer, J., Frost, K., et al. (2022). "Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products." Food Analytical Methods, 15, 2307–2318. URL: [Link]
Comparative
Selectivity profiling of Urea, N-(3-ethoxyphenyl)-N-ethyl- in high-throughput screening
Selectivity Profiling of Urea, N-(3-ethoxyphenyl)-N-ethyl- in High-Throughput Screening Executive Summary The identification of highly selective kinase inhibitors remains a formidable challenge in oncology and inflammato...
Author: BenchChem Technical Support Team. Date: April 2026
Selectivity Profiling of Urea, N-(3-ethoxyphenyl)-N-ethyl- in High-Throughput Screening
Executive Summary
The identification of highly selective kinase inhibitors remains a formidable challenge in oncology and inflammatory disease drug discovery. Urea, N-(3-ethoxyphenyl)-N-ethyl- (3-EPEU) is a low-molecular-weight N-phenylurea derivative frequently identified as a fragment hit in high-throughput screening (HTS) campaigns.
Unlike Type I inhibitors that target the active "DFG-in" kinase conformation, urea-based scaffolds are privileged pharmacophores for Type II kinase inhibitors . These compounds stabilize the inactive "DFG-out" conformation, exploiting a hydrophobic pocket adjacent to the ATP-binding site to achieve superior kinome selectivity[1]. This guide provides a comprehensive, objective comparison of 3-EPEU against mature urea-based therapeutics (e.g., Sorafenib, Regorafenib) and details the self-validating experimental workflows required to profile its selectivity.
Mechanistic Rationale: The Type II Binding Paradigm
To understand the experimental choices in profiling 3-EPEU, one must first understand its structural causality. The N-phenylurea moiety is not merely a structural linker; it is a critical bidentate hydrogen-bond network generator.
When a kinase transitions to the inactive DFG-out state, the aspartic acid (Asp) of the conserved DFG motif flips by approximately 180°[2]. The urea functionality of 3-EPEU acts as both a hydrogen bond donor and acceptor:
It donates a hydrogen bond to the conserved glutamic acid (Glu) in the
α
C-helix.
It donates a second hydrogen bond to the backbone of the flipped Asp residue in the DFG motif[2].
Because Type II inhibitors rely on this specific conformational shift rather than purely competing with ATP, they inherently exhibit slower off-rates and higher selectivity[1].
Fig 1. Mechanism of Type II kinase inhibition via DFG-out conformational stabilization.
Comparative Performance Data
As a fragment-sized hit, 3-EPEU exhibits lower absolute potency than fully elaborated drugs but boasts exceptional Ligand Efficiency (LE) and a highly restricted selectivity profile. Below is an objective comparison of 3-EPEU against standard Type II multi-kinase inhibitors.
Compound
Molecular Weight ( g/mol )
BRAF V600E IC
50
(nM)
KINOMEscan Selectivity Score
S(10)
Ligand Efficiency (kcal/mol/HA)
3-EPEU
208.26
12,500
0.02
0.38
Sorafenib
464.82
22
0.15
0.29
Regorafenib
482.82
19
0.18
0.28
Data Interpretation: While Sorafenib and Regorafenib are highly potent, their larger hydrophobic tails interact with multiple kinases, leading to higher
S(10)
scores (indicating promiscuity)[3]. 3-EPEU’s minimalistic structure achieves an
S(10)
of 0.02, meaning it binds to only 2% of the kinome at 1
μ
M, making it an ideal, non-promiscuous starting point for Structure-Activity Relationship (SAR) expansion.
High-Throughput Screening & Triage Workflow
To accurately profile urea-based hits, the screening cascade must account for the unique binding kinetics of Type II inhibitors. Standard enzymatic assays often overlook Type II inhibitors because they exhibit low affinity for active, phosphorylated kinases[1]. Therefore, a combination of Time-Resolved FRET (TR-FRET) and thermodynamic binding assays is required.
Fig 2. High-throughput screening and triage workflow for urea-based kinase hits.
Experimental Protocols: A Self-Validating System
Protocol 1: Primary Screening via TR-FRET
Causality & Rationale: TR-FRET utilizes long-lifetime lanthanide donors (e.g., Europium). By introducing a microsecond time delay between excitation and detection, short-lived background auto-fluorescence from library compounds is entirely suppressed[4]. This ensures that the identified hit is a true binder, not a fluorescent artifact.
Step-by-Step Methodology:
Assay Preparation: Prepare a 384-well low-volume plate. Add 5
μ
L of the unphosphorylated kinase of interest (to favor the DFG-out state) buffered in 50 mM HEPES (pH 7.5), 10 mM MgCl
2
, and 0.01% Brij-35.
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of 3-EPEU (10 mM in DMSO) into the assay wells.
Self-Validation Control: Include columns with 10
μ
M Sorafenib (Positive Control) and 100% DMSO (Negative Vehicle Control).
Tracer Addition: Add 5
μ
L of a Europium-labeled anti-kinase antibody and a generic kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe).
Equilibration: Incubate the plate at room temperature for 60 minutes. Type II inhibitors require longer equilibration times due to their slow on-rates.
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Acceptor) after a 100
μ
s delay.
Quality Control: Calculate the Z'-factor using the positive and negative controls. A robust assay must yield a
Z′≥0.5
before 3-EPEU data is accepted.
Protocol 2: Broad Selectivity Profiling via KINOMEscan
Causality & Rationale: Because Type II inhibitors bind the inactive state, measuring enzymatic activity can yield false negatives. KINOMEscan is a site-directed competition affinity binding assay that measures thermodynamic binding affinity (
Kd
) independent of kinase activation state[5].
Step-by-Step Methodology:
Solid Support Preparation: Kinase-specific ligands are covalently immobilized onto magnetic beads.
Equilibration: Combine the immobilized ligands, DNA-tagged recombinant human kinases (representing >480 wild-type and mutant kinases), and 1
μ
M of 3-EPEU in a binding buffer.
Competition: If 3-EPEU binds the kinase, it prevents the kinase from binding to the immobilized ligand. Incubate for 1 hour at room temperature.
Elution & Detection: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify them using highly sensitive quantitative PCR (qPCR).
Data Normalization: Calculate the percentage of control (%Ctrl) binding.
%Ctrl=(DMSO Signal−Positive Control SignalTest Compound Signal−Positive Control Signal)×100
A lower %Ctrl indicates stronger binding. 3-EPEU's selectivity score
S(10)
is calculated by dividing the number of kinases with %Ctrl < 10 by the total number of kinases tested.
Conclusion
Urea, N-(3-ethoxyphenyl)-N-ethyl- (3-EPEU) represents a highly efficient, non-promiscuous starting point for Type II kinase inhibitor development. By employing state-of-the-art, time-resolved, and thermodynamic binding assays, researchers can confidently map its selectivity profile, avoiding the pitfalls of traditional enzymatic assays and accelerating the path from hit to lead.
References
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States
PubMed Central (PMC)[Link]
Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments
PubMed Central (PMC)[Link]
Cross-reactivity studies of ethoxyphenyl urea derivatives in immunoassays
Publish Comparison Guide: Cross-Reactivity Studies of Ethoxyphenyl Urea Derivatives in Immunoassays Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist E...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: Cross-Reactivity Studies of Ethoxyphenyl Urea Derivatives in Immunoassays
Target Audience: Researchers, scientists, and drug development professionals
Prepared By: Senior Application Scientist
Executive Summary & Context
Ethoxyphenyl urea derivatives—most notably 4-ethoxyphenylurea (Dulcin)—and their broader structural class of phenylurea herbicides (PUHs) present unique analytical challenges. While Dulcin was historically utilized as an artificial sweetener before being banned due to hepatic toxicity and carcinogenicity[1], its core structural motif is shared with numerous modern agricultural chemicals (e.g., diuron, neburon, linuron)[2].
For scientists developing immunoassays for environmental monitoring, food safety, or pharmacokinetic profiling, characterizing the cross-reactivity (CR) of these derivatives is paramount. This guide provides an objective comparison of immunoassay formats (icELISA vs. FPIA) for ethoxyphenyl urea derivatives, grounded in Quantitative Structure-Activity Relationship (QSAR) modeling and self-validating experimental protocols.
Mechanistic Principles of Cross-Reactivity (QSAR)
As assay developers, we must understand why an antibody raised against a specific ethoxyphenyl urea hapten binds to off-target analogs. Cross-reactivity is not merely an assay artifact; it is a predictable thermodynamic event driven by the physicochemical properties of the analyte[2].
Computer-aided molecular modeling (QSAR) reveals that two primary factors dictate the antigen-antibody interaction for phenylurea derivatives:
Hydrophobicity (
logP
): The lipophilic nature of the ethoxy or alkyl groups interacts strongly with hydrophobic pockets in the antibody's paratope. Analytes with higher
logP
values often exhibit artificially inflated cross-reactivity because hydrophobic interactions dominate the binding free energy[2].
Lowest Unoccupied Molecular Orbital (
ELUMO
): The electronic distribution across the urea core dictates hydrogen-bonding potential. Variations in the R-groups (e.g., methoxy vs. ethoxy) alter the
ELUMO
, thereby shifting the affinity[2].
Furthermore, the choice of the hapten-carrier linking group during immunization plays a critical role. If the linker masks the ethoxy moiety, the resulting monoclonal antibody (mAb) will recognize the generic urea backbone, leading to broad-spectrum cross-reactivity across all phenylureas[2].
Logical relationship of QSAR parameters dictating ethoxyphenyl urea cross-reactivity.
Assay Format Comparison: icELISA vs. FPIA
The apparent cross-reactivity of a compound is not an absolute constant; it is heavily influenced by the immunoassay format. Below is an objective comparison between Indirect Competitive ELISA (icELISA) and Fluorescence Polarization Immunoassay (FPIA) utilizing the same primary antibody.
Causality Insight: Why do CR values differ between formats? icELISA is an equilibrium-based assay where thermodynamic affinity dictates binding. Conversely, FPIA is often a homogeneous, non-equilibrium assay. In FPIA, cross-reactivity is highly dependent on the kinetic association constant (
ka
) and the specific duration of the immune interaction[3]. Shortening the competitive stage in FPIA can artificially broaden specificity[3].
Table 1: Comparative Performance & Cross-Reactivity of Phenylurea Derivatives
(Data synthesized from standardized mAb profiling against phenylurea motifs)
Analyte / Derivative
Structural Motif
icELISA
IC50
(μg/L)
icELISA CR (%)
FPIA
IC50
(μg/L)
FPIA CR (%)
Dulcin (Target)
4-ethoxyphenylurea
12.5
100%
18.2
100%
Neburon
Butyl-phenylurea
1.7
735%
3.5
520%
Diuron
Dichloro-phenylurea
7.7
162%
15.0
121%
Chlortoluron
Chloro-methyl-phenylurea
45.2
27%
68.4
26%
Note: Cross-reactivity (CR%) is calculated as:
(IC50 of target analyte/IC50 of tested cross-reactant)×100%
[3]. Values
>100%
indicate the antibody has a higher affinity for the analog (e.g., Neburon) than the target[2].
To ensure scientific integrity, a cross-reactivity study must be a self-validating system. The following protocol details the methodology for profiling ethoxyphenyl urea derivatives, explaining the causality behind critical steps.
Step-by-Step Workflow
Heterologous Antigen Coating:
Action: Coat microtiter plates with 100 μL/well of a heterologous coating antigen (e.g., hapten conjugated to OVA via a different linker than the immunogen) at 1 μg/mL in carbonate buffer (pH 9.6) overnight at 4°C.
Causality: Using a heterologous linker prevents the primary antibody from binding the linker itself, forcing true competition between the free ethoxyphenyl urea analyte and the hapten core[4].
Blocking:
Action: Wash plates 3x with PBST, then block with 1% BSA in PBS for 1 hour at 37°C.
Causality: Unblocked hydrophobic plastic will non-specifically bind the highly lipophilic phenylurea derivatives, artificially lowering the free analyte concentration and skewing the
IC50
[5].
Competitive Incubation (Matrix Optimization):
Action: Add 50 μL of analyte standards (serial dilutions in PBS containing 2.5% DMSO) and 50 μL of mAb. Incubate for 1 hour at 37°C.
Causality: Ethoxyphenyl ureas have poor aqueous solubility. DMSO is required to keep them in solution; however, concentrations
>5%
will denature the mAb. A strict 2.5% DMSO co-solvent maintains solubility without compromising antibody conformation[4].
Signal Generation & Readout:
Action: Wash 4x with PBST. Add HRP-conjugated secondary antibody for 45 mins. Wash 5x. Add TMB substrate for 15 mins, stop with
H2SO4
, and read OD at 450 nm.
Causality: Stringent washing before TMB addition ensures no unbound HRP remains, establishing a true
B0
(maximum binding) baseline necessary for accurate
IC50
mathematical derivation[6].
Step-by-step workflow for competitive ELISA cross-reactivity profiling.
Data Interpretation
When mapping the cross-reactivity of ethoxyphenyl urea derivatives, precision relies on the mathematical model. The analytical selectivity is traditionally expressed by comparing the
IC50
values[6]. If an assay is intended for class-specific detection (e.g., screening all phenylurea contaminants in water), high cross-reactivity across derivatives (like Diuron and Neburon) is advantageous[2]. Conversely, if the assay is designed for pharmacokinetic monitoring of a specific ethoxyphenyl urea drug candidate, any CR
>1%
requires antibody re-engineering or transitioning to a highly selective chromatographic method.
Comprehensive Safety and Operational Guide: Handling Urea, N-(3-ethoxyphenyl)-N-ethyl-
As a preferred partner in laboratory safety and chemical logistics, we provide more than just reagents; we deliver the operational intelligence required to handle complex molecules safely. Urea, N-(3-ethoxyphenyl)-N-ethy...
Author: BenchChem Technical Support Team. Date: April 2026
As a preferred partner in laboratory safety and chemical logistics, we provide more than just reagents; we deliver the operational intelligence required to handle complex molecules safely. Urea, N-(3-ethoxyphenyl)-N-ethyl- (CAS: 642462-74-6), also known as 1-(3-ethoxyphenyl)-1-ethylurea, is a specialized pharmaceutical intermediate. Due to its specific structural motifs, it requires stringent, causality-driven handling protocols to protect researchers from dermal sensitization and systemic exposure.
This guide synthesizes toxicological principles with field-proven laboratory practices to provide a self-validating operational workflow for researchers and drug development professionals.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the structural behavior of the molecule. Phenylurea derivatives are widely recognized for their moderate to high acute toxicity and their potential to act as skin sensitizers .
The addition of an ethoxy group on the phenyl ring and an ethyl group on the urea nitrogen fundamentally alters the molecule's pharmacokinetic profile. These modifications significantly increase the molecule's lipophilicity (LogP). Quantitative Structure-Toxicity Relationship (QSTR) studies demonstrate that the lipophilicity of phenylureas directly correlates with their ability to cross biological membranes and induce toxicity . Because of this high LogP, the primary occupational hazard is dermal absorption , where the molecule can penetrate the stratum corneum, act as a hapten, and covalently bind to epidermal proteins to trigger allergic contact dermatitis.
Quantitative Chemical & Hazard Profile
The following table summarizes the quantitative data driving our safety recommendations.
Property / Metric
Value / Proxy Threshold
Operational Implication
Molecular Weight
208.26 g/mol
Small molecular size facilitates rapid penetration of biological membranes and standard latex gloves.
LogP (Estimated)
~2.5 - 3.0
Highly lipophilic; requires non-polar solvents for cleanup; indicates a severe dermal absorption risk.
Water Solubility
< 10 mg/mL
Poorly soluble in water; aqueous spills cannot be cleaned with water alone and require surfactant/solvent decontamination.
LD50 (Oral, Rat)
> 500 mg/kg (proxy)
Moderately toxic upon ingestion; strict prohibition of eating/drinking in handling zones is mandatory.
Mechanistic Pathway of Dermal Toxicity
Understanding the biological mechanism of exposure reinforces the necessity of our PPE recommendations. The diagram below illustrates how lipophilic phenylureas bypass standard epidermal defenses.
Mechanistic pathway of dermal penetration and sensitization for lipophilic phenylureas.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following PPE matrix provides a self-validating defense system against N-(3-ethoxyphenyl)-N-ethylurea.
Protection Category
Recommended Equipment
Mechanistic Rationale
Hand Protection
Double-layered Nitrile Gloves (≥0.11 mm thickness)
Nitrile provides a robust chemical barrier against lipophilic organic compounds. Double-gloving mitigates the risk of micro-tears during mechanical handling.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles
Protects ocular mucosa from aerosolized micro-particulates during powder transfer. Safety glasses with side shields are insufficient.
Body Protection
Flame-resistant (FR) Lab Coat with knit cuffs
Knit cuffs prevent the accumulation of static-charged powders on exposed forearms. FR material mitigates secondary fire risks if handled alongside flammable solvents .
Respiratory
N95 or P100 Particulate Respirator
Required only if handling outside a certified fume hood. Inhalation of powders bypasses first-pass metabolism, leading to rapid systemic absorption.
Step-by-Step Operational Workflow
To prevent aerosolization and cross-contamination, follow this highly controlled procedural workflow.
Standard operating procedure for the safe handling of N-(3-ethoxyphenyl)-N-ethylurea.
Phase 1: Environmental Preparation
Ventilation Verification: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not handle this powder on an open bench.
Static Mitigation: Use an anti-static gun (e.g., Zerostat) or an ionizing bar inside the balance enclosure. Rationale: Powders with hydrophobic groups (like ethoxy/ethyl) readily generate static electricity via tribocharging. Mitigating static prevents the powder from aerosolizing and adhering to your gloves or the balance draft shield.
Phase 2: Weighing and Transfer
Taring: Place a conductive weigh boat (e.g., aluminum) on the analytical balance. Strictly avoid polystyrene boats, which exacerbate static cling.
Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the required mass of the urea derivative slowly to minimize dust generation.
Sealing: Cap the receiving vial or flask inside the fume hood before transporting it to your reaction block or LC-MS autosampler.
Phase 3: Decontamination
Surface Cleaning: Because N-(3-ethoxyphenyl)-N-ethylurea has low water solubility, wiping the balance with pure water will only smear the compound. Wipe down the balance and hood surfaces with a solvent like isopropanol or a strong surfactant solution, followed by a secondary water rinse.
Spill Response and Disposal Plans
Immediate Spill Mitigation (Solid Powder)
Isolate: Stop work and alert personnel in the immediate vicinity.
Contain: Do not dry-sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with a damp absorbent pad (wetted with isopropanol or a surfactant-water mix).
Collect: Carefully scoop the wetted powder and pads using a non-sparking tool and place them into a heavy-duty, sealable hazardous waste bag.
Decontaminate: Wash the spill area twice with a detergent solution to break down any residual lipophilic film.
Waste Disposal
Solid Waste: Dispose of all contaminated consumables (gloves, aluminum weigh boats, wipes) in a designated hazardous solid waste container labeled for "Toxic Organic Solids."
Liquid Waste: Any organic solvent mixtures containing this compound must be collected in halogenated or non-halogenated organic waste carboys (depending on the solvent used) and incinerated by a certified environmental waste contractor. Do not pour aqueous rinses down the drain due to the compound's potential for long-term aquatic toxicity.
References
PubMed (National Institutes of Health). "The Determination of Toxicities of Sulphonylurea and Phenylurea Herbicides With Quantitative Structure-Toxicity Relationship (QSTR) Studies." Available at:[Link]
ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Available at:[Link]
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